N-Desmethyl Regorafenib-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H13ClF4N4O3 |
|---|---|
Molecular Weight |
471.8 g/mol |
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-3,5,6-trideuteriopyridine-2-carboxamide |
InChI |
InChI=1S/C20H13ClF4N4O3/c21-14-3-1-10(7-13(14)20(23,24)25)28-19(31)29-16-4-2-11(8-15(16)22)32-12-5-6-27-17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,28,29,31)/i5D,6D,9D |
InChI Key |
UJAPQTJRMGFPQS-DINNLGBQSA-N |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[2H])C(=O)N)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)N)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N-Desmethyl Regorafenib-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Desmethyl Regorafenib-d3, an isotopically labeled metabolite of the multi-kinase inhibitor Regorafenib. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.
Introduction
Regorafenib is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases. It is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and uridine (B1682114) diphosphate (B83284) glucuronosyltransferase 1A9 (UGT1A9). The main circulating active metabolites are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl). N-Desmethyl Regorafenib is a key metabolite, and its deuterated analog, this compound, serves as an essential internal standard for pharmacokinetic and metabolism studies. The stable isotope label ensures accurate quantification in complex biological matrices by mass spectrometry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₂₀H₁₀D₃ClF₄N₄O₃ |
| Molecular Weight | 471.81 g/mol |
| Unlabeled CAS Number | 1343498-72-5 |
| Appearance | White to off-white solid (presumed) |
| Solubility | Sparingly soluble in aqueous solutions, soluble in organic solvents like DMSO and methanol (B129727) (presumed) |
Proposed Synthesis of this compound
Experimental Protocol: A Proposed Synthetic Pathway
The proposed synthesis involves two key stages: the synthesis of the N-desmethyl intermediate and the subsequent introduction of the deuterium (B1214612) label.
Step 1: Synthesis of N-Desmethyl Regorafenib
A common strategy for N-demethylation of N-methylamides involves hydrolysis under acidic or basic conditions, or through oxidative demethylation. Given the complexity of the Regorafenib molecule, a mild and selective demethylation protocol would be necessary to avoid degradation of other functional groups. One potential approach involves the use of a demethylating agent such as iodine in the presence of a base.
-
Reaction: Regorafenib is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF). A demethylating agent, for example, a combination of iodine and a non-nucleophilic base like sodium hydride, is added to the reaction mixture.
-
Work-up: The reaction is quenched with a reducing agent, such as sodium thiosulfate (B1220275) solution, to remove excess iodine. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification: The crude N-Desmethyl Regorafenib is purified by column chromatography on silica (B1680970) gel.
Step 2: Deuterium Labeling
The introduction of the three deuterium atoms can be achieved through a base-catalyzed H/D exchange on the picolinamide (B142947) ring.
-
Reaction: N-Desmethyl Regorafenib is dissolved in a deuterated solvent, such as methanol-d4, and a catalytic amount of a strong base, like sodium methoxide, is added. The reaction mixture is stirred at an elevated temperature to facilitate the exchange of the protons on the pyridine (B92270) ring with deuterium.
-
Work-up: The reaction is neutralized with a deuterated acid, such as DCl in D₂O. The solvent is removed under reduced pressure.
-
Purification: The final product, this compound, is purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Characterization and Analytical Methods
Thorough characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Experimental Protocols for Characterization
4.1.1. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and isotopic enrichment.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile (B52724), at a concentration of approximately 1 µg/mL.
-
Data Acquisition: Mass spectra are acquired in positive ion mode.
-
Expected Results: The HRMS data should show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺ of this compound. The isotopic pattern will confirm the presence of three deuterium atoms.
4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure and the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent, such as DMSO-d₆.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired.
-
Expected Results: In the ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium on the picolinamide ring will be absent or significantly reduced in intensity. The remaining proton signals should be consistent with the structure of N-Desmethyl Regorafenib. The ¹³C NMR spectrum will show the expected number of carbon signals, with those carbons attached to deuterium appearing as multiplets due to C-D coupling.
Analytical Method Validation for Quantification
For its use as an internal standard, a robust analytical method for the quantification of N-Desmethyl Regorafenib alongside Regorafenib and its other metabolites in biological matrices is required. This typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4.2.1. LC-MS/MS Method Development
-
Chromatography: Reversed-phase chromatography using a C18 column is a common choice. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is optimized to achieve good separation of the analytes.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions are identified for each analyte and the internal standard.
4.2.2. Method Validation Parameters
The analytical method should be validated according to regulatory guidelines, including the assessment of:
| Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Linearity | The range over which the method is accurate and precise. |
| Accuracy and Precision | The closeness of the measured values to the true values and the degree of scatter between a series of measurements. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. |
| Recovery | The efficiency of the extraction procedure. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. |
Regorafenib Metabolism and Signaling Pathway Context
Regorafenib exerts its therapeutic effect by inhibiting multiple protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. Understanding its metabolism is crucial for interpreting clinical data.
Regorafenib Metabolic Pathway
Caption: Simplified metabolic pathway of Regorafenib.
Conclusion
This compound is a vital tool for the accurate quantification of the active metabolite of Regorafenib in biological samples. This guide has provided a proposed synthetic route, detailed characterization methods, and an overview of its application in the context of Regorafenib's metabolism. The successful synthesis and rigorous characterization of this isotopically labeled standard are paramount for advancing research and clinical development involving Regorafenib.
An In-depth Technical Guide to the Chemical Properties of N-Desmethyl Regorafenib-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of N-Desmethyl Regorafenib-d3, a deuterated metabolite of the multi-kinase inhibitor Regorafenib. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolism studies.
Core Chemical Properties
This compound is the N-demethylated and deuterated analog of Regorafenib. The introduction of deuterium (B1214612) isotopes provides a valuable tool for metabolic studies, particularly in mass spectrometry-based bioanalysis, where it can be used as an internal standard.
Quantitative Data Summary
The key chemical identifiers and properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Chemical Name | 4-(4-((((4-chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)-3-fluorophenoxy)-N-(methyl-d3)-pyridine-2-carboxamide | Inferred from structure |
| Molecular Formula | C₂₀H₁₀D₃ClF₄N₄O₃ | [1] |
| Molecular Weight | 471.81 g/mol | [1] |
| CAS Number | Not available | - |
| Appearance | White to off-white solid | Assumed based on similar compounds |
| Solubility | Soluble in DMSO, Methanol (B129727) | Assumed based on similar compounds |
Experimental Protocols
This section details the experimental methodologies for the synthesis and analysis of this compound.
Proposed Synthesis of this compound
Step 1: N-Demethylation of Regorafenib
The N-demethylation of the picolinamide (B142947) moiety of Regorafenib can be achieved using various established methods, such as the von Braun reaction using cyanogen (B1215507) bromide followed by hydrolysis, or reaction with chloroformates like 1-chloroethyl chloroformate followed by methanolysis.
-
Reaction: Regorafenib is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane).
-
Reagent Addition: 1-Chloroethyl chloroformate is added dropwise to the solution at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and then refluxed until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: The solvent is removed under reduced pressure. The residue is then dissolved in methanol and refluxed to cleave the intermediate carbamate.
-
Purification: The resulting N-desmethyl Regorafenib is purified by column chromatography on silica (B1680970) gel.
Step 2: N-Alkylation with Deuterated Methyl Iodide
The purified N-desmethyl Regorafenib is then alkylated using a deuterated methyl source to introduce the d3-methyl group.
-
Reaction: N-desmethyl Regorafenib is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the amide nitrogen.
-
Alkylation: Deuterated methyl iodide (CD₃I) is added to the reaction mixture.
-
Reaction Progression: The reaction is stirred at room temperature or slightly elevated temperature until completion.
-
Purification: The final product, this compound, is purified using preparative high-performance liquid chromatography (HPLC).
LC-MS/MS Method for Quantification in Biological Matrices
This protocol is adapted from validated methods for the simultaneous analysis of Regorafenib and its metabolites in plasma.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution (e.g., a stable isotope-labeled analog of another drug).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 20% to 80% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusion of a standard solution.
-
Western Blot Analysis of Target Protein Phosphorylation
This protocol can be used to investigate the effect of this compound on the phosphorylation status of key signaling proteins in cancer cell lines.
-
Cell Treatment:
-
Seed cancer cells (e.g., colorectal or hepatocellular carcinoma cell lines) in 6-well plates.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Include a vehicle-treated control group.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-VEGFR, p-PDGFR, p-ERK, total VEGFR, total PDGFR, total ERK) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways
Regorafenib, the parent compound of this compound, is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. It is anticipated that this compound retains a similar inhibitory profile.
Inhibition of Angiogenesis and Oncogenesis Pathways
The diagram below illustrates the primary signaling pathways inhibited by Regorafenib and its active metabolites.
This guide provides a foundational understanding of the chemical properties and relevant experimental methodologies for this compound. For further in-depth analysis and specific applications, it is recommended to consult the primary literature and validated analytical standards.
References
N-Desmethyl Regorafenib-d3 certificate of analysis
This document provides a comprehensive technical overview of N-Desmethyl Regorafenib-d3, a deuterated internal standard for N-Desmethyl Regorafenib (B1684635) (M5), an active metabolite of Regorafenib. This guide is intended for researchers, scientists, and professionals in drug development and clinical diagnostics, offering detailed information on its properties, analytical methodologies, and metabolic context.
Certificate of Analysis (Representative Data)
The following tables summarize the typical chemical and physical properties and quality control results for this compound, presented in a format analogous to a Certificate of Analysis.
Chemical and Physical Properties
| Property | Value |
| Product Name | This compound |
| Synonyms | N-Desmethyl Regorafenib (Pyridine)-N-oxide-d3 |
| Molecular Formula | C₂₀H₁₀D₃ClF₄N₄O₄[1][2][3] |
| Molecular Weight | 487.81 g/mol [1][2][3] |
| CAS Number | Not available (for deuterated form); 835621-12-0 (for unlabelled form)[2][4] |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in DMSO, Methanol |
| Storage | Store at -20°C |
Quality Control Data
| Test | Specification | Result | Method |
| Purity (by HPLC) | ≥98% | 99.5% | High-Performance Liquid Chromatography |
| Purity (by LC-MS) | Conforms to structure | Conforms | Liquid Chromatography-Mass Spectrometry |
| Isotopic Enrichment | ≥99% Deuterium | 99.6% | Mass Spectrometry |
| Identity (¹H NMR) | Conforms to structure | Conforms | Nuclear Magnetic Resonance |
| Residual Solvents | ≤0.5% | <0.1% | Gas Chromatography |
Metabolic Pathway of Regorafenib
Regorafenib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 3A4 (CYP3A4) and UDP glucuronosyltransferase 1A9 (UGT1A9).[5][6] The major oxidative pathway involves CYP3A4, which leads to the formation of two pharmacologically active metabolites: M-2 (Regorafenib-N-oxide) and M-5 (N-Desmethyl Regorafenib-N-oxide).[5][6][7] this compound is the stable isotope-labeled counterpart to the M-5 metabolite.
Experimental Protocols
The quantification of Regorafenib and its metabolites, including N-Desmethyl Regorafenib, is crucial for pharmacokinetic and therapeutic drug monitoring studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for this analysis.[8][9]
Protocol: Quantification by LC-MS/MS
This protocol outlines a typical procedure for the simultaneous determination of Regorafenib and its metabolites in plasma.
-
Sample Preparation:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add an internal standard solution containing this compound.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: UPLC System (e.g., Waters ACQUITY)[9]
-
Column: C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[9]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A time-programmed gradient is used to separate the analytes.
-
Injection Volume: 2-5 µL
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
References
- 1. N-Desmethyl Regorafenib N-Oxide-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. N-Desmethyl regorafenib N-oxide | C20H13ClF4N4O4 | CID 53491673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Regorafenib as a single-agent in the treatment of patients with gastrointestinal tumors: an overview for pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Deuterated Regorafenib (B1684635) Metabolites for Research
This technical guide provides a comprehensive overview of deuterated regorafenib and its primary active metabolites, M-2 and M-5. Regorafenib is a multi-kinase inhibitor used in the treatment of various cancers, and understanding its metabolic profile is crucial for optimizing its therapeutic potential. The use of deuterated analogs in research offers significant advantages in studying pharmacokinetics and metabolism.
Introduction to Deuterated Pharmaceuticals
Deuteration, the selective replacement of hydrogen atoms with their stable heavy isotope deuterium, is a strategic approach in drug development to enhance pharmacokinetic properties.[1] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic breakdown by enzymes such as the cytochrome P450 system.[] This phenomenon, known as the kinetic isotope effect, can result in several therapeutic advantages, including:
-
Increased drug exposure and half-life: Slower metabolism can lead to a longer duration of action.[]
-
Improved safety profile: Deuteration can reduce the formation of potentially toxic metabolites.[3]
-
Enhanced bioavailability: A reduction in first-pass metabolism can increase the amount of active drug reaching systemic circulation.[3]
-
Stable metabolic profiles: Deuterated compounds can offer more predictable pharmacokinetics among patients.[]
Deuterated compounds are also invaluable tools in research, particularly in metabolic and pharmacokinetic studies, where they can be used as internal standards for quantitative analysis.[3][4]
Regorafenib and its Active Metabolites
Regorafenib is an oral multi-kinase inhibitor that targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[5][6] It is approved for the treatment of metastatic colorectal cancer (CRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[7][8]
Regorafenib is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and uridine (B1682114) diphosphate (B83284) glucuronosyltransferase 1A9 (UGT1A9).[9][10] This process leads to the formation of two major active metabolites that are prevalent in human plasma at steady-state: M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl).[7][9] Both M-2 and M-5 exhibit pharmacological activity and steady-state concentrations comparable to the parent drug, regorafenib.[9][11]
Rationale for Deuterated Regorafenib Metabolites in Research
The development and study of deuterated regorafenib and its metabolites are driven by the need to:
-
Elucidate Metabolic Pathways: Deuterium labeling helps in tracking the metabolic fate of regorafenib and identifying the specific sites of metabolic transformation.[4]
-
Improve Pharmacokinetic Profiles: By selectively deuterating metabolically labile positions, it may be possible to create analogs of regorafenib with improved half-life and reduced pharmacokinetic variability.
-
Serve as Internal Standards: Deuterated versions of regorafenib, M-2, and M-5 are ideal internal standards for bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate quantification in biological matrices.[8] A deuterated form of regorafenib, Regorafenib-D3, is available for research purposes.[12]
Data Presentation
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of regorafenib and its active metabolites.
| Parameter | Regorafenib | Metabolite M-2 | Metabolite M-5 | Reference |
| Tmax (hours) | 4 | - | - | [9] |
| Cmax (µg/mL) | 2.5 | - | - | [9] |
| AUC (µg·h/mL) | 70.4 | - | - | [9] |
| Steady-State Cmax (µg/mL) | 3.9 | Similar to Regorafenib | Similar to Regorafenib | [9] |
| Steady-State AUC (µg·h/mL) | 58.3 | Similar to Regorafenib | Similar to Regorafenib | [9] |
| Half-life (hours) | 28 (14-58) | - | - | [9] |
| Protein Binding (Human Plasma) | 99.5% | 99.8% | 99.95% | [7][9] |
| Unbound Fraction (Human Plasma) | ~0.5% | ~0.2% | ~0.05% | [5][11] |
| Unbound Fraction (Murine Plasma) | ~0.6% | ~0.9% | ~0.4% | [5][11] |
In Vitro Kinase Inhibition
Regorafenib and its metabolites, M-2 and M-5, demonstrate potent inhibitory activity against a range of kinases involved in cancer progression. Their kinase inhibition profiles are very similar.[5][11]
| Target Kinase | Reported Inhibition by Regorafenib, M-2, and M-5 | Reference |
| VEGFR1, VEGFR2, VEGFR3 | Yes | [9] |
| TIE2 | Yes | [9] |
| KIT | Yes | [9] |
| RET | Yes | [9] |
| RAF-1 | Yes | [9] |
| BRAF, BRAFV600E | Yes | [9] |
| PDGFR | Yes | [5] |
| FGFR | Yes | [5] |
| DDR2 | Yes | [9] |
| TrkA | Yes | [9] |
| Eph2A | Yes | [9] |
| SAPK2 | Yes | [9] |
| PTK5 | Yes | [9] |
| Abl | Yes | [9] |
Experimental Protocols
Synthesis of Regorafenib
Several methods for the synthesis of regorafenib have been reported. A common approach involves the following key steps[13][14]:
-
Preparation of 4-chloro-N-methyl-2-pyridinecarboxamide: This intermediate can be synthesized from 2-picolinic acid by treatment with thionyl chloride followed by reaction with methylamine (B109427).[15]
-
Coupling Reaction: 4-chloro-N-methyl-2-pyridinecarboxamide is then reacted with 4-amino-3-fluorophenol (B140874) in the presence of a base (e.g., potassium tert-butoxide) in an organic solvent like dimethylformamide (DMF) to form the diaryl ether linkage.[13]
-
Urea Formation: The resulting intermediate is then reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the final regorafenib molecule.
Synthesis of Deuterated Regorafenib (Regorafenib-d3): To synthesize Regorafenib-d3, deuterated methylamine (CD3NH2) would be used in the first step in place of standard methylamine.[12]
In Vitro Kinase Phosphorylation Assay
This protocol is based on methodologies described for evaluating the inhibition of key target kinases.[5]
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in EBM-2 medium.
-
Serum Starvation: Cells are serum-starved for 6 hours in EBM-2 containing 0.1% BSA.
-
Compound Treatment: 2 x 10^5 cells are treated with various concentrations of regorafenib, M-2, or M-5 for 1 hour.
-
Stimulation: Cells are stimulated with VEGF-A (50 ng/mL) or VEGF-C (200 ng/mL) for 10 minutes to induce kinase phosphorylation.
-
Cell Lysis and Western Blot: Cells are lysed, and total cell lysates are analyzed by Western blot to assess the inhibition of phosphorylation of target kinases like VEGFR2, VEGFR3, ERK1/2, and AKT, using antibodies against both the total and phosphorylated forms of the proteins.
In Vivo Murine Xenograft Model
This protocol outlines a general procedure for assessing the antitumor activity of regorafenib and its metabolites in vivo.[6][11]
-
Animal Model: Female athymic nude mice are used.
-
Tumor Implantation: Human colorectal cancer cells (e.g., Colo-205) are subcutaneously implanted into the flank of the mice.
-
Treatment Initiation: When tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
Compound Administration: Regorafenib, M-2, or M-5 are administered orally, once daily, at a specified dose (e.g., 10 mg/kg). The vehicle control is administered to the control group. The compounds are typically dissolved in a vehicle such as a mixture of polypropylene (B1209903) glycol, polyethylene (B3416737) glycol 400, and Pluronic F68.[5]
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacokinetic Analysis: Plasma samples can be collected at various time points to determine the concentrations of the administered compounds and their metabolites.[6]
Bioanalytical Method for Quantification in Human Plasma
This is based on a validated stable-isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]
-
Sample Preparation: Protein precipitation is performed on lithium-heparinized human plasma samples. This typically involves adding a solvent like acetonitrile (B52724) containing the deuterated internal standards.
-
Chromatography: Separation is achieved using a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., a C18 column).
-
Mass Spectrometry: Detection and quantification are performed using a triple-quadrupole tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantification: The concentration of each analyte (regorafenib, M-2, M-5) is determined by comparing its peak area to that of its corresponding deuterated internal standard. The validated concentration range for this method is typically 2.00 to 2000 µg/L for all analytes.[8]
Visualizations
Metabolic Pathway of Regorafenib
Caption: Metabolic conversion of regorafenib to its primary active and inactive metabolites.
Signaling Pathways Inhibited by Regorafenib
Caption: Inhibition of key signaling pathways by regorafenib and its active metabolites.
Experimental Workflow for Efficacy Testing
Caption: A typical workflow for preclinical evaluation of deuterated regorafenib metabolites.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regorafenib-D3 | CAS No- 1255386-16-3 | Simson Pharma Limited [simsonpharma.com]
- 13. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
N-Desmethyl Regorafenib-d3: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of N-Desmethyl Regorafenib-d3, a key metabolite of the multi-kinase inhibitor Regorafenib (B1684635). This document covers its chemical identity, analytical quantification methods, and its role in the metabolic pathway of its parent compound.
Core Compound Information
This compound is the deuterated form of N-Desmethyl Regorafenib N-Oxide (M5), one of the two major active metabolites of Regorafenib. The stable isotope labeling makes it a crucial internal standard for quantitative bioanalytical assays.
| Identifier | Value | Source |
| Compound Name | This compound; N-Desmethyl Regorafenib (Pyridine)-N-oxide-d3 | LGC Standards[1] |
| CAS Number | Not Available (NA) for the deuterated form. The unlabeled form, Regorafenib N-Desmethyl Impurity, has the CAS number 1343498-72-5.[2][3] | Multiple Vendors |
| Molecular Formula | C₂₀H₁₀D₃ClF₄N₄O₃ | LGC Standards[1] |
| Parent Drug | Regorafenib (CAS: 755037-03-7)[4] | Wikipedia[4] |
Structural Information
The chemical structure of N-Desmethyl Regorafenib features the core structure of Regorafenib with the N-methyl group removed and a deuterium (B1214612) label incorporated.
(Note: A 2D structural image would typically be included here. As a text-based AI, I cannot generate images. Please refer to chemical supplier databases for a visual representation of the structure.)
Metabolic Pathway of Regorafenib
Regorafenib undergoes extensive metabolism primarily in the liver, mediated by cytochrome P450 3A4 (CYP3A4) and UDP glucuronosyltransferase 1A9 (UGT1A9).[5] This process leads to the formation of two major active metabolites: M2 (Regorafenib N-oxide) and M5 (N-desmethyl Regorafenib N-oxide).[5] Both M2 and M5 exhibit pharmacological activity similar to the parent drug.[5] this compound serves as an invaluable tool for accurately studying the pharmacokinetics of the M5 metabolite.
Experimental Protocols: Quantification of Regorafenib and its Metabolites
The accurate quantification of Regorafenib and its metabolites, including N-Desmethyl Regorafenib N-oxide (M5), in biological matrices is critical for pharmacokinetic and therapeutic drug monitoring studies. The most common analytical technique employed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
General Experimental Workflow
Detailed Methodological Parameters from Literature
The following tables summarize key parameters from published LC-MS/MS methods for the analysis of Regorafenib and its metabolites.
Table 1: Sample Preparation
| Parameter | Method 1[6] | Method 2[7] |
| Biological Matrix | Mouse Plasma | Human Plasma |
| Sample Volume | 30 µL | Not Specified |
| Internal Standard | regorafenib-¹³CD₃, M2-¹³CD₃, RG-¹³CD₃ | Not specified for M5 |
| Precipitation Agent | Acetonitrile:water (3:1, v/v) containing the internal standard | Not Specified |
| Extraction Method | Protein Precipitation | Protein Precipitation |
Table 2: Liquid Chromatography
| Parameter | Method 1[6] | Method 2[7] |
| LC System | UPLC | Not Specified |
| Column | Not Specified | Hypersil Gold® |
| Mobile Phase A | Not Specified | 10mM ammonium (B1175870) formate (B1220265) containing 0.1% formic acid |
| Mobile Phase B | Not Specified | Acetonitrile containing 0.1% formic acid |
| Flow Rate | Not Specified | 0.3 mL/min |
| Elution | Not Specified | Gradient |
| Run Time | 5 min | Not Specified |
Table 3: Mass Spectrometry
| Parameter | Method 1[6] | Method 2[7] |
| Mass Spectrometer | Triple Quadrupole | Triple Quadrupole |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Detection Mode | Selected Reaction Monitoring (SRM) | Selected Reaction Monitoring (SRM) |
Table 4: Method Validation Data
| Parameter | Method 1 (for M5)[6] | Method 2 (for M5)[7] |
| Calibration Range | 5 - 1,000 ng/mL | 50 - 5,000 ng/mL |
| LLOQ | 5 ng/mL | Not Specified |
| Intra-day Precision (CV%) | < 12.0% | 2.4 to 10.2% |
| Inter-day Precision (CV%) | < 12.0% | 2.4 to 10.2% |
| Accuracy | 91.3% | 91.0 to 111.7% |
| Recovery | >90% | Satisfactory |
Conclusion
This compound is an indispensable tool for the accurate bioanalysis of Regorafenib's active metabolite, M5. The detailed LC-MS/MS methodologies presented here provide a robust framework for researchers engaged in pharmacokinetic, pharmacodynamic, and clinical studies of Regorafenib. Understanding the metabolic fate and quantifying the exposure of active metabolites are crucial for optimizing therapeutic strategies and personalizing medicine for patients undergoing treatment with this multi-kinase inhibitor.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. veeprho.com [veeprho.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Regorafenib - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Determination of Isotopic Purity of N-Desmethyl Regorafenib-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium-labeled compounds, such as N-Desmethyl Regorafenib-d3, are critical tools in pharmaceutical research and development. They serve as invaluable internal standards in pharmacokinetic studies, aid in metabolism profiling, and can even be developed as therapeutic agents with improved metabolic stability. The isotopic purity of these labeled compounds is a crucial parameter that directly impacts the accuracy and reliability of experimental results. This guide provides an in-depth overview of the methodologies used to determine the isotopic purity of this compound, focusing on high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
N-Desmethyl Regorafenib (B1684635) is a primary metabolite of Regorafenib, a multi-kinase inhibitor used in cancer therapy[1][2][3]. The deuterated analog, this compound, is often used as an internal standard in bioanalytical methods[4]. Ensuring its high isotopic purity is paramount for accurate quantification of the unlabeled analyte.
Experimental Protocols
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques capable of differentiating between molecules with minute mass differences. The two primary methods employed are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
High-Resolution Mass Spectrometry (HR-MS) Protocol
HR-MS is a powerful technique for determining isotopic enrichment by precisely measuring the mass-to-charge ratio (m/z) of ions.[7][8][9]
1. Sample Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve the sample in a suitable high-purity solvent (e.g., acetonitrile, methanol) to a final concentration of approximately 1 µg/mL.
-
Further dilute the sample as necessary to be within the linear range of the mass spectrometer.
2. Instrumentation and Data Acquisition:
-
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Infuse the sample solution directly or via a liquid chromatography (LC) system.
-
Acquire the full scan mass spectrum in the positive ion mode, focusing on the expected m/z range for the protonated molecule [M+H]⁺.
3. Data Analysis and Isotopic Purity Calculation:
-
Identify the isotopic cluster corresponding to the protonated this compound. This will include the peak for the fully deuterated species (d3) and peaks for any less-deuterated (d2, d1) or non-deuterated (d0) species.
-
Extract the ion chromatograms for each isotopologue.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of isotopic purity using the following formula:
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed information about the location and extent of deuteration.[10][11]
1. Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d) that does not have signals overlapping with the analyte's signals.
-
Add a known amount of an internal standard with a distinct NMR signal for quantitative analysis (qNMR).
2. Instrumentation and Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the residual proton signals at the sites of deuteration. The reduction in the integral of these signals compared to a non-deuterated standard provides a measure of deuterium (B1214612) incorporation.
-
Acquire a ²H NMR spectrum to directly observe the deuterium signals. This provides a direct confirmation of the deuteration sites.
3. Data Analysis and Isotopic Purity Calculation:
-
In the ¹H NMR spectrum, integrate the signals corresponding to the protons at the deuterated positions and compare them to the integral of a non-deuterated proton signal within the same molecule.
-
The percentage of deuteration can be calculated by the reduction in the signal integral.
-
In the ²H NMR spectrum, the presence and integration of signals confirm the positions and relative abundance of deuterium.
Data Presentation
The quantitative data obtained from HR-MS and NMR analyses can be summarized in tables for clear comparison and reporting. The following tables present hypothetical but realistic data for a batch of this compound.
Table 1: Isotopic Distribution of this compound Determined by HR-MS
| Isotopologue | Molecular Formula | Calculated m/z ([M+H]⁺) | Measured m/z ([M+H]⁺) | Relative Abundance (%) |
| d0 | C₂₀H₁₄ClF₄N₄O₃ | 469.0745 | 469.0742 | 0.1 |
| d1 | C₂₀H₁₃DClF₄N₄O₃ | 470.0807 | 470.0805 | 0.5 |
| d2 | C₂₀H₁₂D₂ClF₄N₄O₃ | 471.0870 | 471.0868 | 1.2 |
| d3 | C₂₀H₁₁D₃ClF₄N₄O₃ | 472.0933 | 472.0931 | 98.2 |
Table 2: Isotopic Purity of this compound
| Analytical Method | Isotopic Purity (%) |
| High-Resolution Mass Spectrometry | 98.2 |
| ¹H NMR Spectroscopy | >98 |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for determining the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Determination by HR-MS.
Caption: Workflow for Isotopic Purity Determination by NMR.
Conclusion
The accurate determination of isotopic purity is a non-negotiable aspect of quality control for deuterated compounds used in pharmaceutical research. A combination of HR-MS and NMR spectroscopy provides a comprehensive and robust approach to characterizing the isotopic enrichment of this compound. By following detailed and validated experimental protocols, researchers can ensure the quality of their labeled compounds, leading to more reliable and reproducible scientific outcomes.
References
- 1. N-Desmethyl Regorafenib | 1343498-72-5 [chemicalbook.com]
- 2. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. almacgroup.com [almacgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to Regorafenib Metabolism and M-5 Metabolite Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regorafenib (B1684635), an oral multi-kinase inhibitor, is a critical therapeutic agent in the treatment of various cancers. Its clinical efficacy and toxicity are significantly influenced by its metabolic profile, particularly the formation of its active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl). This technical guide provides a comprehensive overview of the metabolic pathways of regorafenib, with a specific focus on the formation of the M-5 metabolite. It includes detailed experimental protocols for in vitro and in vivo metabolism studies, quantitative pharmacokinetic data, and visual representations of the metabolic pathways and experimental workflows to support further research and development in this field.
Introduction
Regorafenib exerts its anti-tumor effects by targeting multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. The biotransformation of regorafenib is a crucial aspect of its pharmacology, as its major metabolites, M-2 and M-5, exhibit pharmacological activity comparable to the parent drug.[1] Understanding the nuances of regorafenib metabolism is therefore essential for optimizing its therapeutic index, managing drug-drug interactions, and personalizing patient therapy. This guide serves as a technical resource for professionals engaged in the study of regorafenib's metabolic fate.
Metabolic Pathways of Regorafenib
Regorafenib is primarily metabolized in the liver. The key enzymes responsible for its biotransformation are Cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9).[2][3]
The metabolic cascade begins with the oxidation of regorafenib by CYP3A4 to form the active N-oxide metabolite, M-2. Subsequently, M-2 can undergo further metabolism, also mediated by CYP3A4, through N-demethylation to form the second active metabolite, M-5. Additionally, both regorafenib and the M-2 metabolite can be conjugated with glucuronic acid by UGT1A9 to form inactive glucuronides.[2]
Quantitative Pharmacokinetic Data
The pharmacokinetic profiles of regorafenib and its active metabolites, M-2 and M-5, have been characterized in human subjects. The following tables summarize key pharmacokinetic parameters.
Table 1: Single Dose Pharmacokinetics of Regorafenib and Metabolites (160 mg) [3]
| Analyte | Cmax (µg/mL) | Tmax (hr) | AUC (µg·h/mL) | Half-life (t½) (hr) |
| Regorafenib | 2.5 | 4 | 70.4 | 28 (14-58) |
| M-2 | - | - | - | 25 (14-32) |
| M-5 | - | - | - | 51 (32-70) |
Table 2: Steady-State Pharmacokinetics of Regorafenib (160 mg daily) [3]
| Analyte | Cmax (µg/mL) | AUC (µg·h/mL) |
| Regorafenib | 3.9 | 58.3 |
Table 3: Protein Binding of Regorafenib and its Metabolites [4]
| Compound | Protein Binding (%) |
| Regorafenib | 99.5 |
| M-2 | 99.8 |
| M-5 | 99.95 |
Experimental Protocols
In Vitro Metabolism of Regorafenib in Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolism of regorafenib using human liver microsomes.
Objective: To determine the in vitro metabolic profile of regorafenib and identify the metabolites formed.
Materials:
-
Regorafenib
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
100 mM Phosphate (B84403) buffer (pH 7.4)
-
Internal Standard (e.g., Sorafenib)
-
Control compounds (e.g., known CYP3A4 substrates)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (100 mM, pH 7.4), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add regorafenib (at various concentrations, e.g., 1-10 µM) to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[5]
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to precipitate the microsomal proteins.[2]
-
Sample Analysis: Transfer the supernatant to a new tube for analysis by a validated LC-MS/MS method.
In Vivo Animal Studies for Pharmacokinetic Analysis
This protocol provides a general framework for conducting in vivo studies in animal models, such as mice or rats, to evaluate the pharmacokinetics of regorafenib and its metabolites.
Objective: To determine the pharmacokinetic profile of regorafenib, M-2, and M-5 in an animal model.
Materials:
-
Regorafenib
-
Vehicle for oral administration (e.g., a mixture of transcutol: Cremophor EL: sodium chloride)[6]
-
Animal model (e.g., male Wistar rats or NMRI nu/nu mice)[7][8]
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.
-
Dosing: Administer a single oral dose of regorafenib (e.g., 10-20 mg/kg) to the animals.[6][7]
-
Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dose into heparinized tubes.[2]
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 g for 10 minutes at 4°C) to separate the plasma.[2]
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Preparation for Analysis:
-
Protein Precipitation: A common method involves adding a precipitating agent like acetonitrile to the plasma sample, vortexing, and then centrifuging to pellet the proteins.[2]
-
Solid-Phase Extraction (SPE): For cleaner samples, an Oasis HLB extraction cartridge can be used. The plasma is diluted, loaded onto the conditioned cartridge, washed, and then the analytes are eluted with methanol.[9]
-
-
LC-MS/MS Analysis: Quantify the concentrations of regorafenib, M-2, and M-5 in the processed plasma samples using a validated LC-MS/MS method.
Analytical Method: UPLC-MS/MS for Quantification
This section details a representative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of regorafenib, M-2, and M-5 in plasma.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions: [10]
-
Column: Waters ACQUITY UPLC BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.40 mL/min
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-1.0 min: 10% to 90% B
-
1.0-2.0 min: 90% B
-
2.0-3.0 min: 10% B
-
-
Injection Volume: 2.0 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Precursor Ion > Product Ion):
-
To be optimized for specific instrument, but representative transitions can be found in the literature.
-
Conclusion
The metabolism of regorafenib to its active metabolites, M-2 and M-5, is a pivotal determinant of its therapeutic activity and safety profile. A thorough understanding of the enzymatic pathways, primarily involving CYP3A4 and UGT1A9, is crucial for predicting and managing drug-drug interactions and inter-individual variability in patient response. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the metabolism of regorafenib, with the ultimate goal of optimizing its clinical use and improving patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Stivarga (regorafenib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Pharmacokinetic Study of the Interaction Between Regorafenib and Paracetamol in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
The Central Role of Cytochrome P450 3A4 in the N-desmethylation of Regorafenib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regorafenib (B1684635), an oral multi-kinase inhibitor, is a critical therapeutic agent in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. Its efficacy and safety are intrinsically linked to its complex metabolic profile, which is predominantly governed by the cytochrome P450 (CYP) enzyme system. This technical guide provides an in-depth exploration of the pivotal role of CYP3A4 in the N-desmethylation of regorafenib, a key step in the formation of its pharmacologically active metabolites. Understanding this metabolic pathway is crucial for predicting drug-drug interactions, inter-individual variability in patient response, and for the development of personalized medicine strategies.
Regorafenib undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 and to a lesser extent by UGT1A9.[1][2] The oxidative metabolism by CYP3A4 leads to the formation of two major active metabolites: M-2 (regorafenib-N-oxide) and M-5 (N-oxide and N-desmethyl).[3][4] These metabolites are not only present in systemic circulation at concentrations comparable to the parent drug but also exhibit similar pharmacological activity, contributing significantly to the overall therapeutic effect and potential toxicity of regorafenib.[3][5] This guide will focus specifically on the N-desmethylation process, a critical transformation in the metabolic cascade of regorafenib.
Data Presentation
The following tables summarize the quantitative data available on the metabolism of regorafenib, with a focus on the role of CYP3A4.
Table 1: In Vitro Metabolism of Regorafenib by Recombinant CYP Isoforms
| CYP Isoform | Metabolite Formed | Relative Activity (%) | Reference |
| CYP3A4 | M-2 (N-oxide) | 100 | [6] |
| CYP3A4 | M-5 (N-oxide & N-desmethyl) | Major contributor | [4] |
| CYP2J2 | M-3 (hydroxylated metabolite) | Minor contributor | [7] |
Table 2: Effect of CYP3A4 Modulators on Regorafenib and Metabolite Pharmacokinetics in Humans
| Modulator | Effect on CYP3A4 | Change in Regorafenib AUC | Change in M-2 AUC | Change in M-5 AUC | Reference |
| Ketoconazole (strong inhibitor) | Inhibition | ↑ ~33% | ↓ ~90% | ↓ ~90% | [1] |
| Rifampin (strong inducer) | Induction | ↓ ~50% | No significant change | ↑ ~264% | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments in studying the N-desmethylation of regorafenib.
In Vitro Metabolism of Regorafenib using Human Liver Microsomes (HLM)
This protocol is designed to assess the metabolism of regorafenib in a system that contains a mixture of hepatic enzymes.
1. Materials:
-
Regorafenib
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching
-
Internal standard (for LC-MS/MS analysis)
2. Incubation Procedure:
-
Prepare a stock solution of regorafenib in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLM (final concentration typically 0.5-1.0 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Add regorafenib to the incubation mixture at various concentrations (e.g., 0.5-20 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
3. Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent drug (regorafenib) and the formation of metabolites (M-2 and M-5).
Metabolite Identification and Quantification using LC-MS/MS
This protocol outlines the analytical procedure for identifying and quantifying regorafenib and its metabolites.
1. Sample Preparation:
-
Protein precipitation is a common method. To a plasma or incubation sample, add a precipitating agent (e.g., acetonitrile) typically in a 3:1 ratio (v/v).
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column is typically used (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for regorafenib, M-2, M-5, and the internal standard.
-
Ion Transitions (Example):
-
Regorafenib: m/z 483.1 → 270.1
-
M-2 (Regorafenib-N-oxide): m/z 499.1 → 286.1
-
M-5 (N-desmethyl-N-oxide): m/z 485.1 → 286.1
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Regorafenib N-desmethylation
The following diagram illustrates the sequential metabolism of regorafenib to its N-desmethylated metabolite, M-5, primarily mediated by CYP3A4.
Caption: Metabolic pathway of regorafenib to its active metabolites M-2 and M-5.
Experimental Workflow for In Vitro Metabolism Study
This diagram outlines the typical workflow for an in vitro experiment to study the metabolism of regorafenib.
Caption: Workflow for an in vitro regorafenib metabolism experiment.
Conclusion
CYP3A4 plays a central and indispensable role in the metabolism of regorafenib, particularly in the formation of its active metabolites M-2 and M-5 through N-oxidation and subsequent N-desmethylation. The significant contribution of these metabolites to the overall pharmacological effect of regorafenib underscores the importance of understanding the kinetics and regulation of their formation. The pronounced effects of CYP3A4 inhibitors and inducers on regorafenib's pharmacokinetic profile highlight the potential for clinically significant drug-drug interactions. While the qualitative role of CYP3A4 in N-desmethylation is well-established, a notable gap exists in the public domain regarding the specific enzyme kinetic parameters (Km and Vmax) for the conversion of M-2 to M-5. Further research to elucidate these parameters would be invaluable for refining physiologically based pharmacokinetic (PBPK) models and for developing more precise dosing strategies to optimize the therapeutic window of regorafenib, thereby enhancing efficacy and minimizing toxicity for patients. The provided experimental protocols and workflows serve as a guide for researchers aiming to further investigate the intricacies of regorafenib metabolism.
References
- 1. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional characterization of 27 CYP3A4 protein variants to metabolize regorafenib in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
N-Desmethyl Regorafenib-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Desmethyl Regorafenib-d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the active metabolite of Regorafenib in complex biological matrices. This document outlines its suppliers, availability, and technical specifications, and provides a detailed experimental protocol for its use in pharmacokinetic studies.
Supplier and Availability of this compound
The procurement of high-quality, reliable stable isotope-labeled standards is paramount for accurate bioanalytical studies. Several specialized chemical suppliers offer this compound, primarily on a custom synthesis basis. Researchers should contact these vendors directly for the most current information on lead times and pricing.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Availability | Unlabeled CAS Number |
| LGC Standards | This compound | TRC-D293272 | C₂₀H₁₀D₃ClF₄N₄O₃ | 471.81 | Custom Synthesis | 1343498-72-5[1] |
| Simson Pharma Limited | N-Desmethyl Regorafenib N-Oxide-D3 | - | C₂₀H₁₀D₃ClF₄N₄O₄ | 487.81 | Custom Synthesis | NA |
| Pharmaffiliates | N-Desmethyl Regorafenib N-Oxide-d3 | PA STI 089608 | C₂₀H₁₀D₃ClF₄N₄O₄ | 487.81 | Enquire for availability | 835621-12-0 (Unlabeled)[2] |
| MedchemExpress | Regorafenib N-oxide and N-desmethyl (M5)-d3 | HY-108226S | C₂₀H₁₀D₃ClF₄N₄O₄ | 487.81 | Enquire for availability | NA |
| Cleanchem | N-Desmethyl Regorafenib N-Oxide-D3 | CL-RGFB-34 | C₂₀H₁₀D₃ClF₄N₄O₄ | 487.8 | Custom Synthesis | NA |
Note: There appear to be variations in the naming and reported molecular formulas (with and without the N-Oxide). Researchers are strongly advised to confirm the exact chemical structure and specifications with the supplier to ensure it meets the requirements of their analytical method. The unlabeled N-Desmethyl Regorafenib has a CAS number of 1343498-72-5.[1][3]
Regorafenib Metabolism and the Role of N-Desmethyl Regorafenib
Regorafenib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9).[4][5] The two major circulating active metabolites are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl).[4][5] N-Desmethyl Regorafenib is a key component of the M-5 metabolite. Understanding this pathway is critical for interpreting pharmacokinetic data and evaluating the overall exposure to active drug moieties.
Caption: Metabolic pathway of Regorafenib.
Experimental Protocol: Quantification of N-Desmethyl Regorafenib in Plasma using LC-MS/MS
The following is a representative protocol for the analysis of N-Desmethyl Regorafenib in a biological matrix, such as human plasma, using a stable isotope-labeled internal standard. This method is based on standard bioanalytical principles and should be fully validated according to regulatory guidelines (e.g., FDA, EMA).
1. Materials and Reagents
-
N-Desmethyl Regorafenib analytical standard
-
This compound internal standard (IS)
-
Control human plasma (K₂EDTA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Desmethyl Regorafenib and this compound in an appropriate solvent (e.g., DMSO or Methanol).
-
Working Solutions: Serially dilute the stock solutions with a suitable solvent mixture (e.g., 50:50 ACN:Water) to prepare calibration standards and quality control (QC) spiking solutions.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that provides an optimal response in the mass spectrometer.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate.
-
Add 200 µL of the internal standard working solution in acetonitrile to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation.
4. LC-MS/MS Conditions (Illustrative)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from other plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Optimized transitions for N-Desmethyl Regorafenib and this compound.
5. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentrations of the QC and unknown samples from the calibration curve.
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis.[6][7] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the pharmacokinetic data.[8] Researchers should ensure that the chosen internal standard is of high isotopic purity to avoid any interference with the quantification of the unlabeled analyte.[9]
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope methodology in the pharmacokinetic studies of androgenic steroids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. youtube.com [youtube.com]
N-Desmethyl Regorafenib-d3: A Technical Guide to Physical and Chemical Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical stability of N-Desmethyl Regorafenib-d3. Given that this compound is the deuterated form of the active metabolite M5 of Regorafenib (B1684635), this document synthesizes data from studies on Regorafenib and its primary metabolites to infer the stability characteristics of the deuterated compound. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies.
Compound Overview
This compound is a stable isotope-labeled version of N-Desmethyl Regorafenib N-Oxide (M5), a major active metabolite of Regorafenib. Regorafenib is an oral multi-kinase inhibitor used in the treatment of various cancers. The deuteration (d3) makes it suitable for use as an internal standard in mass spectrometry-based bioanalytical assays, allowing for precise quantification of the non-deuterated M5 metabolite in biological matrices.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | N-Desmethyl Regorafenib N-Oxide (M5) | Regorafenib (Parent Drug) |
| Synonyms | N-Desmethyl Regorafenib (Pyridine)-N-oxide-d3 | Regorafenib metabolite M5; BAY 81-8752 | BAY 73-4506; Stivarga® |
| Molecular Formula | C₂₀H₁₀D₃ClF₄N₄O₄ | C₂₀H₁₃ClF₄N₄O₄ | C₂₁H₁₅ClF₄N₄O₃ |
| Molecular Weight | 487.81 g/mol | 484.79 g/mol | 482.8 g/mol |
| Appearance | Crystalline solid (inferred) | Crystalline solid (inferred) | White to pink or brownish solid substance |
| Solubility | Data not available. Likely soluble in DMSO and DMF. | Data not available. Likely soluble in DMSO and DMF. | Soluble in DMSO (~30 mg/ml) and DMF (~30 mg/ml). Sparingly soluble in aqueous buffers.[1] |
| Storage Conditions | Store at -20°C, protect from moisture.[2][3] | Store at -20°C (stability of ≥ 1 year indicated by a supplier). | Store at -20°C (stability of ≥ 4 years indicated by a supplier).[1] |
Chemical Stability and Degradation
While specific forced degradation studies for this compound are not publicly available, the stability can be inferred from studies on the parent drug, Regorafenib. The structural similarities suggest that this compound would be susceptible to similar degradation pathways.
Inferred Degradation Pathways
Forced degradation studies on Regorafenib have shown that it is susceptible to hydrolysis (acidic, basic, and neutral) and oxidative stress, while being relatively stable under thermal and photolytic conditions. The primary sites of degradation are the urea (B33335) linkage and the diphenyl ether bond.
-
Hydrolytic Degradation : Cleavage of the urea bond is a major degradation pathway under acidic, basic, and neutral conditions.
-
Oxidative Degradation : The molecule is susceptible to oxidation, potentially at the pyridine (B92270) N-oxide moiety or other electron-rich positions.
-
Thermal and Photolytic Stability : The parent compound, Regorafenib, is reported to be stable under thermal and photolytic stress.
It is anticipated that this compound would exhibit similar degradation patterns. The deuterium (B1214612) labeling is not expected to significantly alter its chemical stability.
Physical Stability
The physical stability of this compound as a solid is crucial for its use as a reference standard. While specific data on properties like hygroscopicity and polymorphism are not available, it is supplied as a crystalline solid and should be stored in a tightly closed container, protected from moisture, at -20°C to ensure long-term stability.[2]
Stability in Biological Matrices
The stability of drug metabolites in biological matrices is critical for accurate bioanalysis. Studies on the non-deuterated M5 metabolite in plasma provide valuable insights.
Table 2: Stability of Regorafenib Metabolite M5 in Mouse Plasma
| Stability Condition | Duration | Temperature | Result |
| Short-Term | 8 hours | Room Temperature | Stable (deviation < 15% of initial concentration) |
| Long-Term | 6 months | -80°C | Stable (deviation < 15% of initial concentration) |
| Freeze-Thaw | 3 cycles | -80°C to Room Temp. | Stable (deviation < 15% of initial concentration) |
| Autosampler | 24 hours | 4°C | Stable (deviation < 15% of initial concentration) |
Data extrapolated from a study on Regorafenib and its metabolites in mouse plasma.
Experimental Protocols
The following are detailed methodologies for key stability-indicating experiments, based on standard pharmaceutical practices and information gathered from analytical methods for Regorafenib.
Protocol for Forced Degradation Studies
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Incubate at 80°C for 24 hours. Cool, neutralize with 0.1N HCl, and dilute with mobile phase for analysis.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 80°C for 24 hours. Cool and dilute with mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light. Dilute with mobile phase for analysis.
-
Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 100°C for 48 hours. Dissolve a known amount of the stressed solid in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) and fluorescent light in a photostability chamber for a total of 1.2 million lux hours and 200 watt hours/square meter. Dissolve a known amount of the stressed solid in the mobile phase for analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC or UPLC-MS/MS method to separate the parent compound from any degradation products.
Protocol for Stability in Plasma
Objective: To assess the stability of this compound in a biological matrix under various storage and handling conditions.
Methodology:
-
Spiking of Plasma: Spike blank plasma with this compound at low and high quality control (QC) concentrations.
-
Freeze-Thaw Stability:
-
Aliquot the spiked plasma samples into separate tubes.
-
Freeze the samples at -80°C for at least 24 hours.
-
Thaw the samples unassisted at room temperature.
-
Repeat this freeze-thaw cycle two more times for a total of three cycles.
-
Analyze the samples and compare the concentrations to a baseline sample that has not undergone freeze-thaw cycles.
-
-
Short-Term (Bench-Top) Stability:
-
Thaw spiked plasma samples and keep them at room temperature for a specified period (e.g., 8 hours).
-
Analyze the samples and compare the concentrations to a baseline sample analyzed immediately after thawing.
-
-
Long-Term Stability:
-
Store spiked plasma samples at -80°C for an extended period (e.g., 1, 3, and 6 months).
-
At each time point, thaw and analyze a set of samples.
-
Compare the concentrations to a baseline sample analyzed at the beginning of the study.
-
-
Autosampler Stability:
-
Process spiked plasma samples and place the resulting extracts in the autosampler at a controlled temperature (e.g., 4°C).
-
Analyze the samples at various time points (e.g., 0, 12, and 24 hours).
-
Compare the concentrations to the initial analysis.
-
Visualizations
Metabolic Pathway of Regorafenib
The following diagram illustrates the metabolic conversion of Regorafenib to its active metabolites, M2 and M5 (N-Desmethyl Regorafenib N-Oxide).
Caption: Metabolic pathway of Regorafenib to its active metabolites M2 and M5.
Regorafenib Experimental Workflow for Stability Testing
This diagram outlines the general workflow for conducting stability tests on this compound.
Caption: General workflow for physical and chemical stability testing.
Signaling Pathways Inhibited by Regorafenib
Regorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[4][5][6] The active metabolite M5 is expected to have a similar inhibitory profile.[7]
Caption: Key signaling pathways inhibited by Regorafenib and its active metabolites.
References
- 1. Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Regorafenib - NCI [dctd.cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Revolutionizing Regorafenib Quantification: A Validated LC-MS/MS Method Utilizing N-Desmethyl Regorafenib-d3
For researchers, scientists, and professionals in drug development, this application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of the multi-kinase inhibitor, Regorafenib, in human plasma. This method employs a stable isotope-labeled internal standard, N-Desmethyl Regorafenib-d3, ensuring high accuracy and reproducibility for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
Regorafenib is a cornerstone in the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors. Its mechanism of action involves the inhibition of multiple protein kinases associated with angiogenesis, oncogenesis, and the tumor microenvironment. Accurate measurement of Regorafenib concentrations in biological matrices is critical for optimizing dosing strategies and patient outcomes.
This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, alongside a summary of the method's validation parameters.
Regorafenib's Mechanism of Action: A Multi-Targeted Approach
Regorafenib exerts its anti-cancer effects by targeting several key signaling pathways involved in tumor growth and proliferation. A diagram illustrating these pathways is provided below.
Experimental Protocols
This section outlines the detailed methodology for the quantification of Regorafenib in human plasma.
Materials and Reagents
-
Regorafenib reference standard
-
This compound (Internal Standard, IS)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid (analytical grade)
-
Human plasma (K2EDTA)
Stock and Working Solutions
-
Regorafenib Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Regorafenib in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Regorafenib stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration of 100 ng/mL in methanol.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the optimized instrumental parameters for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.5 min (90% B), 3.5-3.6 min (90-10% B), 3.6-5.0 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 3 |
| Dwell Time | 100 ms |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4000 V |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Regorafenib | 483.1 | 270.1 | 35 |
| This compound (IS) | 472.1 | 270.1 | 35 |
Note: The MRM transition for this compound is proposed based on the structure of N-Desmethyl Regorafenib and the addition of three deuterium (B1214612) atoms. The precursor ion is calculated as the mass of N-Desmethyl Regorafenib (469.1 Da) + 3 Da for the deuterium atoms. The product ion is a common fragment for Regorafenib and its metabolites.
Method Validation Summary
The developed LC-MS/MS method was validated according to regulatory guidelines. A summary of the validation results is presented in the following tables.
Table 4: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 5: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 1600 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 6: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Regorafenib | > 85 | < 15 |
| This compound (IS) | > 85 | < 15 |
Experimental Workflow
The logical flow of the analytical procedure is depicted in the diagram below.
Conclusion
This application note presents a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of Regorafenib in human plasma using this compound as an internal standard. The detailed protocol and robust validation data demonstrate its suitability for a wide range of applications in clinical and pharmaceutical research, ultimately contributing to the safer and more effective use of Regorafenib in cancer therapy.
Application Notes and Protocols for the Use of N-Desmethyl Regorafenib-d3 as an Internal Standard in Plasma
Introduction
Regorafenib (B1684635) is an oral multi-kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1][2][3] Therapeutic drug monitoring of regorafenib and its active metabolites is crucial for optimizing treatment efficacy and minimizing toxicity. Accurate quantification of these analytes in biological matrices such as plasma requires a robust and reliable analytical method. The use of a stable isotope-labeled internal standard is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to correct for variability in sample preparation and instrument response.[1] N-Desmethyl Regorafenib-d3, a deuterated analog of the N-desmethyl metabolite of regorafenib, serves as an ideal internal standard for the quantification of regorafenib and its metabolites in plasma.
Principle
This compound is structurally and chemically almost identical to its unlabeled counterpart, N-desmethyl regorafenib, and by extension, closely related to regorafenib. This structural similarity ensures that it co-elutes with the analyte of interest during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, due to the mass difference imparted by the deuterium (B1214612) atoms, it can be distinguished from the analyte by the mass spectrometer. This allows for accurate quantification by calculating the peak area ratio of the analyte to the internal standard, effectively compensating for any sample loss during preparation or fluctuations in instrument performance.
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve regorafenib and its metabolites (e.g., N-desmethyl regorafenib, regorafenib N-oxide) in an appropriate solvent such as methanol (B129727) or DMSO to a final concentration of 1 mg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in methanol or a suitable solvent mixture to create working solutions for calibration standards and quality control (QC) samples.[4][5]
-
IS Working Solution: Dilute the IS stock solution with acetonitrile (B52724) or a mobile phase-like solution to a final concentration suitable for spiking into plasma samples (e.g., 150 ng/mL).[4]
2. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike blank, drug-free plasma with the appropriate analyte working solutions to prepare a series of calibration standards. A typical concentration range for regorafenib analysis is 5 to 5000 ng/mL.[4][6][7]
-
Quality Control Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 25, 750, and 4000 ng/mL).[4]
3. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and efficient method for extracting regorafenib and its metabolites from plasma.[2][6][8]
-
Thaw frozen plasma samples at room temperature.[4]
-
To a 50 µL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the IS working solution (in acetonitrile).
-
Vortex the mixture for 2-5 minutes to ensure thorough mixing and protein precipitation.[4][5]
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[4]
4. LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of regorafenib and its metabolites.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 50 mm × 2.1 mm, 1.7 µm) is commonly used.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or a mixture of acetonitrile and methanol.[4][5][7]
-
Gradient Elution: A gradient elution is typically employed to achieve good separation of the analytes.[4][5]
-
-
Tandem Mass Spectrometry:
Data Presentation
The following tables summarize typical validation parameters for the quantification of regorafenib in plasma using an LC-MS/MS method with an internal standard. These values are representative of what can be expected when using this compound.
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Regorafenib | 5 - 1000 | Linear, 1/x² weighting | ≥ 0.99 |
| N-Desmethyl Regorafenib | 5 - 1000 | Linear, 1/x² weighting | ≥ 0.99 |
Data is representative of typical LC-MS/MS methods for regorafenib analysis.[4][9]
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Regorafenib | LLOQ | 5 | < 20 | < 20 | 80 - 120 |
| Low QC | 25 | < 15 | < 15 | 85 - 115 | |
| Mid QC | 750 | < 15 | < 15 | 85 - 115 | |
| High QC | 4000 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data is representative of typical LC-MS/MS methods for regorafenib analysis.[4][9]
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Regorafenib | Low QC | 25 | 85 - 115 | 85 - 115 |
| High QC | 4000 | 85 - 115 | 85 - 115 |
Data is representative of typical LC-MS/MS methods for regorafenib analysis.
Mandatory Visualization
Caption: Workflow for the quantification of regorafenib in plasma using this compound as an internal standard.
References
- 1. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrti.org [ijrti.org]
- 4. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.bcnf.ir [pubs.bcnf.ir]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the effect of plasma albumin levels on regorafenib-induced hepatotoxicity using a validated liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of Regorafenib Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regorafenib (B1684635) is an oral multi-kinase inhibitor approved for the treatment of various cancers, including metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GISTs), and hepatocellular carcinoma (HCC). It functions by targeting several protein kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[1] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Platelet-Derived Growth Factor Receptors (PDGFR), Fibroblast Growth Factor Receptors (FGFR), KIT, RET, and RAF kinases.[1][2]
Accurate quantification of regorafenib and its active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard (IS), such as deuterated regorafenib (e.g., Regorafenib-d3 or Regorafenib-¹³CD₃), is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated IS co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.
This document provides detailed application notes and protocols for the pharmacokinetic analysis of regorafenib in human plasma using a deuterated internal standard.
Signaling Pathway of Regorafenib
Regorafenib exerts its anti-tumor activity by inhibiting multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the key kinases targeted by regorafenib.
References
Application Note: High-Throughput Bioanalytical Method for Regorafenib and its Metabolites in Plasma by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, specific, and high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of regorafenib (B1684635) and its active metabolites, M-2 (regorafenib-N-oxide) and M-5 (N-desmethyl-regorafenib-N-oxide), in plasma. The method utilizes a simple protein precipitation extraction procedure, providing good recovery and minimal matrix effects. Chromatographic separation is achieved in a short run time, making it suitable for pharmacokinetic studies in drug development. This method has been validated following international guidelines and demonstrates excellent linearity, accuracy, and precision.
Introduction
Regorafenib is an oral multi-kinase inhibitor used in the treatment of various cancers. It undergoes extensive hepatic metabolism, primarily through CYP3A4 and UGT1A9, forming active metabolites M-2 and M-5.[1] Monitoring the plasma concentrations of regorafenib and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This document provides a detailed protocol for a validated UPLC-MS/MS method for their simultaneous determination.
Experimental
Materials and Reagents
-
Regorafenib, M-2, and M-5 reference standards
-
Internal Standard (IS) (e.g., Sorafenib or isotopically labeled regorafenib)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Milli-Q water
-
Human or animal plasma (K3EDTA)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm
Sample Preparation
A protein precipitation method is employed for sample preparation.[2]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 2.0 µL into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
Chromatographic Conditions
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.40 mL/min |
| Gradient | 10% B (0-0.5 min), 10-90% B (0.5-1.0 min), 90% B (1.0-2.0 min), 10% B (2.0-3.0 min) |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
| Injection Volume | 2.0 µL |
| Total Run Time | 3.0 min |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4 kV |
| Cone Voltage | Analyte dependent (e.g., 30 V for regorafenib) |
| Collision Energy | Analyte dependent |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Regorafenib | 483.1 | 270.1 |
| M-2 | 499.1 | 286.1 |
| M-5 | 485.1 | 286.1 |
| IS (Sorafenib) | 465.1 | 252.1 |
Method Validation Summary
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.
Linearity
The calibration curves were linear over the concentration range of 4–1,000 ng/mL for all analytes, with a correlation coefficient (R²) of ≥ 0.99.[1][2]
Accuracy and Precision
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low, medium, and high.
| Analyte | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Regorafenib | LLOQ (5) | < 8.32 | < 7.42 | 98.6 - 105 |
| Low (25) | < 8.32 | < 7.42 | 98.6 - 105 | |
| Medium (75) | < 8.32 | < 7.42 | 98.6 - 105 | |
| High (750) | < 8.32 | < 7.42 | 98.6 - 105 | |
| M-2 | LLOQ (5) | < 7.42 | < 8.1 | 96.2 - 107 |
| Low (25) | < 7.42 | < 8.1 | 96.2 - 107 | |
| Medium (75) | < 7.42 | < 8.1 | 96.2 - 107 | |
| High (750) | < 7.42 | < 8.1 | 96.2 - 107 | |
| M-5 | LLOQ (5) | < 8.1 | < 11.34 | 97.8 - 105 |
| Low (25) | < 8.1 | < 11.34 | 97.8 - 105 | |
| Medium (75) | < 8.1 | < 11.34 | 97.8 - 105 | |
| High (750) | < 8.1 | < 11.34 | 97.8 - 105 |
Data synthesized from multiple sources for illustrative purposes.[1][2]
Recovery and Matrix Effect
The extraction recovery was determined by comparing the peak areas of the analytes from extracted plasma samples with those of unextracted standards. The mean recovery for regorafenib, M-2, and M-5 was found to be greater than 90%.[1] No significant matrix effect was observed.
Signaling Pathway and Experimental Workflow
References
Application Notes and Protocols for the Quantitation of N-desmethyl regorafenib in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regorafenib (B1684635), an oral multi-kinase inhibitor, is a crucial therapeutic agent in the treatment of various cancers. Its efficacy and safety are influenced by its pharmacokinetic profile, which includes the metabolism of the parent drug into active metabolites. One of the primary active metabolites is N-desmethyl regorafenib (M-5). Accurate quantitation of N-desmethyl regorafenib in biological samples is paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding its contribution to the overall clinical activity and toxicity of regorafenib.
This document provides detailed application notes and protocols for the robust and sensitive quantitation of N-desmethyl regorafenib in biological matrices, primarily plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and validated method.
Metabolic Pathway of Regorafenib
Regorafenib is principally metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9).[1] The metabolic pathway involves N-oxidation to form regorafenib-N-oxide (M-2) and a subsequent N-desmethylation to yield N-desmethyl regorafenib (M-5).[1][2] Both M-2 and M-5 are pharmacologically active metabolites.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters from validated LC-MS/MS methods for the determination of N-desmethyl regorafenib in plasma.
Table 1: LC-MS/MS Method Parameters for N-desmethyl regorafenib Quantitation
| Parameter | Method 1[3][4][5] | Method 2[6][7] | Method 3[2] |
| Biological Matrix | Mouse Plasma | Human Plasma | Human Plasma |
| Internal Standard | Regorafenib-13CD3 | D3-regorafenib[8] | Sorafenib (B1663141) |
| Sample Preparation | Not specified | Protein Precipitation | Solid-Phase Extraction |
| Chromatography Column | Not specified | Synergi Fusion RP (4 µm, 80 Å, 50 x 2.0 mm) | Capcell PAK MG II |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium (B1175870) Acetate (B1210297) with 0.1% Formic Acid | 0.5% KH2PO4 (pH 3.5) |
| Mobile Phase B | Acetonitrile (B52724):Methanol (B129727) (1:3) with 0.1% Formic Acid | Methanol:Isopropanol (90:10, v/v) with 0.1% Formic Acid | Acetonitrile |
| Flow Rate | 0.4 mL/min | Not specified | 0.5 mL/min |
| Ionization Mode | ESI Positive | ESI Negative | Not specified |
| Run Time | 5 min | 7 min | 20 min |
Table 2: Validation Parameters for N-desmethyl regorafenib Quantitation
| Parameter | Method 1[3][4][5] | Method 2[6][7] | Method 3[2] |
| Linearity Range (ng/mL) | 5 - 1,000 | 30 - 4,000 | 10 - 10,000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | 30 | 10 |
| Intra-day Precision (%CV) | 2.59 - 6.82 | ≤ 7.2 | < 15.1 |
| Inter-day Precision (%CV) | 3.97 - 11.3 | ≤ 7.2 | < 15.1 |
| Accuracy (%) | 94.5 - 111 | 89.4 - 108.8 | < 12.8 |
| Recovery (%) | > 90 | ≥ 85.5 | 81 - 87 |
Table 3: Pharmacokinetic Parameters of N-desmethyl regorafenib (M-5) in Preclinical and Clinical Studies
| Species | Dose | Cmax (µg/L) | AUC(0–24)ss (µg·h/L) | Reference |
| Mouse | 10 mg/kg/day regorafenib (oral) | 63 | 2% of total exposure | [9] |
| Human | 160 mg regorafenib | Median Ctrough: 582.9 ng/mL (range: 39.9–352.6) | Not Reported | [10] |
Experimental Protocols
The following are detailed protocols for the key experiments involved in the quantitation of N-desmethyl regorafenib.
Protocol 1: Sample Preparation using Protein Precipitation[6][7]
Objective: To extract N-desmethyl regorafenib from plasma samples by precipitating proteins.
Materials:
-
Human plasma samples
-
Acetonitrile containing internal standard (e.g., D3-regorafenib)
-
Vortex mixer
-
Centrifuge
-
Micropipettes and tips
Procedure:
-
To 5 µL of plasma, add a specific volume of acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the analyte and internal standard.
-
The supernatant is ready for injection into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)[2]
Objective: To extract and concentrate N-desmethyl regorafenib from plasma using a solid-phase extraction cartridge.
Materials:
-
Human plasma samples
-
Internal standard solution (e.g., sorafenib in methanol)
-
HPLC-grade water
-
Methanol
-
Oasis HLB extraction cartridges
-
Vortex mixer
-
Vacuum manifold or centrifuge for SPE
-
Rotary evaporator
Procedure:
-
To 100 µL of plasma, add 10 µL of the internal standard solution and 900 µL of HPLC-grade water.
-
Vortex the mixture for 30 seconds.
-
Condition the Oasis HLB extraction cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the plasma mixture onto the conditioned cartridge.
-
Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% methanol in water.
-
Elute the analytes with 1.0 mL of 100% methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator at 60°C.
-
Reconstitute the dried residue in a suitable solvent (e.g., a mixture of mobile phase) before injection into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis[2][3][6]
Objective: To separate and detect N-desmethyl regorafenib and the internal standard using liquid chromatography coupled with tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example based on Method 2[6][7]):
-
Column: Synergi Fusion RP (4 µm, 80 Å, 50 x 2.0 mm)
-
Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid
-
Mobile Phase B: Methanol:Isopropanol (90:10, v/v) with 0.1% formic acid
-
Gradient Elution: A time-programmed gradient is used to achieve optimal separation.
-
Flow Rate: As per the specific method (e.g., 0.3 mL/min[11])
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for N-desmethyl regorafenib and the internal standard need to be optimized. For each analyte, at least two transitions are monitored, one for quantification and one for confirmation.[6][11]
Experimental Workflow
The overall experimental workflow for the quantitation of N-desmethyl regorafenib in biological samples is depicted in the following diagram.
References
- 1. A Pharmacokinetic Study of the Interaction Between Regorafenib and Paracetamol in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma [agris.fao.org]
- 5. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. congresslife.com [congresslife.com]
- 9. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Regorafenib Analysis in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regorafenib (B1684635) is an oral multi-kinase inhibitor approved for the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1][2] Accurate quantification of regorafenib and its primary active metabolites, M-2 (N-oxide) and M-5 (N-desmethyl-N-oxide), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments in clinical trials.[3][4] This document provides detailed application notes and standardized protocols for the preparation of plasma samples for the analysis of regorafenib and its metabolites, primarily utilizing protein precipitation and solid-phase extraction techniques followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography with ultraviolet detection (HPLC-UV).
Sample Preparation Methodologies
The selection of an appropriate sample preparation method is critical to ensure the accuracy, precision, and sensitivity of the subsequent analysis. The two most common methods for extracting regorafenib and its metabolites from plasma are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples. It involves the addition of an organic solvent to the plasma, which denatures and precipitates the proteins, leaving the analytes of interest in the supernatant.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a more selective sample clean-up technique that separates the analytes from the sample matrix based on their physical and chemical properties. This method generally results in a cleaner extract compared to PPT, which can lead to reduced matrix effects and improved assay sensitivity.
Quantitative Data Summary
The following tables summarize the quantitative performance data for different sample preparation methods for regorafenib and its metabolites from various studies.
Table 1: Performance of Protein Precipitation (PPT) Methods
| Analyte(s) | Sample Volume | Precipitation Solvent | LLOQ (ng/mL) | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Regorafenib | 10 µL | Methanol (B129727) | 5 | - | 2.59 - 6.82 | 3.97 - 11.3 | 94.5 - 111 | 94.5 - 111 | [5] |
| Regorafenib, M-2, M-5 | - | - | 2 µg/L | - | 3.59 - 14.1 | 3.59 - 14.1 | 91.2 - 105 | 91.2 - 105 | [3] |
| Regorafenib | - | Acetonitrile-Methanol (9:1, v/v) | 8 | 84.4 - 93.0 | < 13 | < 13 | - | - | [6] |
| Regorafenib | - | Acetonitrile | 48.8 | 97.0 - 98.3 | - | - | - | - | [2] |
| Regorafenib, SORA, metabolites | 5 µL | - | 30-50 | ≥85.5 | ≤ 7.2 | ≤ 7.2 | 89.4 - 108.8 | 89.4 - 108.8 | [7] |
SORA: Sorafenib
Table 2: Performance of Solid-Phase Extraction (SPE) Methods
| Analyte(s) | Sample Volume | Sorbent Type | LLOQ (ng/mL) | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Regorafenib, M-2, M-5 | 100 µL | - | 10 | >81 | < 12.2 (Rego), < 12.3 (M-2), < 15.1 (M-5) | < 12.2 (Rego), < 12.3 (M-2), < 15.1 (M-5) | < 9.4 (Rego), < 8.0 (M-2), < 12.8 (M-5) | < 9.4 (Rego), < 8.0 (M-2), < 12.8 (M-5) | [8] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for LC-MS/MS Analysis
This protocol is adapted from a method for the analysis of regorafenib and its metabolites in mouse plasma, which can be applied to human plasma with appropriate validation.[5]
Materials:
-
Human plasma (collected in tubes containing an appropriate anticoagulant, e.g., lithium heparin[3])
-
Regorafenib, M-2, and M-5 analytical standards
-
Internal Standard (IS) solution (e.g., regorafenib-13C-d3, M-2-13C-d3[9], or a structurally similar compound like sorafenib[1])
-
Methanol (HPLC grade)[1]
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (0.6 mL or similar)
-
Vortex mixer
-
Microcentrifuge (capable of 13,000 rpm and 4°C)
-
Autosampler vials
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
In a 0.6 mL microcentrifuge tube, add 10 µL of plasma.
-
Add 20 µL of a standard, quality control (QC), or blank methanol solution.
-
Add 50 µL of the internal standard solution.
-
Vortex the mixture for 5 minutes.
-
Centrifuge the tubes at 13,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system for analysis.[5]
Protocol 2: Solid-Phase Extraction (SPE) for HPLC-UV Analysis
This protocol is based on a method for the simultaneous quantification of regorafenib, M-2, and M-5 in human plasma.[8]
Materials:
-
Human plasma (100 µL)
-
Internal Standard (IS) solution (e.g., sorafenib)
-
SPE cartridges
-
Methanol (100%)
-
Methanol in water (20%)
-
Water (HPLC grade)
-
Vortex-vacuum evaporator
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
-
Mobile phase for reconstitution
Procedure:
-
Condition the SPE cartridge.
-
Load 100 µL of the plasma sample (pre-spiked with internal standard) onto the cartridge.
-
Wash the cartridge with 1.0 mL of water.
-
Wash the cartridge with 1.0 mL of 20% methanol in water.
-
Elute the analytes with 1.0 mL of 100% methanol.
-
Dry the eluates using a vortex-vacuum evaporator at 60°C.
-
Reconstitute the dried extract with 20 µL of methanol and vortex for 30 seconds.
-
Add 20 µL of the mobile phase and vortex for another 30 seconds.
-
Inject a 20 µL aliquot into the HPLC system for analysis.[8]
Discussion and Conclusion
Both protein precipitation and solid-phase extraction are viable methods for the preparation of plasma samples for regorafenib analysis. Protein precipitation offers a simpler and faster workflow, making it suitable for high-throughput environments.[10] However, it may be more susceptible to matrix effects. Solid-phase extraction provides a more thorough clean-up, which can lead to improved analytical sensitivity and reduced interference, making it a robust choice for methods requiring lower limits of quantification.[8]
The choice of method will depend on the specific requirements of the clinical study, including the desired sensitivity, sample throughput, and available instrumentation. The protocols and data presented in these application notes provide a comprehensive guide for researchers to select and implement a suitable sample preparation strategy for the reliable analysis of regorafenib and its active metabolites in a clinical setting. All methods should be fully validated according to the relevant regulatory guidelines (e.g., FDA and EMA) before implementation in clinical sample analysis.[7]
References
- 1. pubs.bcnf.ir [pubs.bcnf.ir]
- 2. mail.neoplasiaresearch.com [mail.neoplasiaresearch.com]
- 3. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. Bioequivalence and Pharmacokinetic Evaluation of Two Oral Formulations of Regorafenib: An Open-Label, Randomised, Single-Dose, Two-Period, Two-Way Crossover Clinical Trial in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Therapeutic Drug Monitoring of Regorafenib using N-Desmethyl Regorafenib-d3 as an Internal Standard
Introduction
Regorafenib (B1684635) is an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[1][2][3] It functions by targeting several angiogenic, stromal, and oncogenic receptor tyrosine kinases.[2][4] Due to significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring (TDM) is a valuable strategy to optimize dosing, maximize efficacy, and minimize toxicity.[5][6] This document provides a detailed protocol for the quantification of regorafenib in human plasma using a stable isotope-labeled internal standard, N-Desmethyl Regorafenib-d3, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision in the bioanalytical method.[7]
Principle of the Method
The method involves the extraction of regorafenib and the internal standard (this compound) from human plasma via protein precipitation.[8][9] The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the Selected Reaction Monitoring (SRM) mode with positive electrospray ionization.[8][9] The concentration of regorafenib in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.
Materials and Reagents
-
Regorafenib analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265)
-
Ultrapure water
-
Human plasma (drug-free)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of regorafenib and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the regorafenib stock solution with methanol to create working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile.[6]
Sample Preparation: Protein Precipitation
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample (calibrator, QC, or patient sample).
-
Add 20 µL of the 50 ng/mL this compound internal standard working solution and vortex for 30 seconds.[6]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the mixture vigorously for 2 minutes.[6]
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[6]
-
Transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[6]
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters and can be optimized for specific instrumentation.
Liquid Chromatography (LC) System:
| Parameter | Value |
| Column | Hypersil Gold C18 (or equivalent)[8] |
| Mobile Phase A | 10mM Ammonium formate with 0.1% Formic Acid in Water[8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[8] |
| Flow Rate | 0.3 mL/min[8] |
| Injection Volume | 2.0 µL[6] |
| Column Temperature | 40°C |
| Gradient Elution | As described in the table below[6] |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 0.5 | 90 | 10 |
| 0.5 - 1.0 | 10 | 90 |
| 1.0 - 2.0 | 10 | 90 |
| 2.0 - 3.0 | 90 | 10 |
Mass Spectrometry (MS) System:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Regorafenib | 483.1 | 286.1 | 35 |
| This compound | 472.1 | 286.1 | 35 |
Note: The specific m/z values and collision energies should be optimized for the instrument in use.
Data Presentation: Method Validation Summary
The following tables summarize the expected performance characteristics of the described method, based on published data for similar assays.[6][8][10]
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Regorafenib | 5 - 1000[10] | 1/x weighted linear regression[8] | ≥ 0.99[10] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 25[10] | < 15 | < 15 | 85 - 115 |
| Medium | 75[10] | < 15 | < 15 | 85 - 115 |
| High | 750[10] | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Regorafenib | > 85[11] | Minimal to no significant effect |
Visualizations
References
- 1. Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regorafenib: Applications, metabolism, pharmacokinetics and toxicity_Chemicalbook [chemicalbook.com]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 5. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 6. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. congresslife.com [congresslife.com]
- 8. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction for the Quantification of Regorafenib and its Metabolites in Human Plasma
Abstract
This application note details a robust and validated solid-phase extraction (SPE) method for the simultaneous quantification of the oral multi-kinase inhibitor regorafenib (B1684635) and its major active metabolites, M-2 (N-oxide) and M-5 (N-desmethyl-N-oxide), in human plasma. The protocol employs Oasis HLB cartridges for efficient sample cleanup and concentration, followed by analysis with High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This method demonstrates high extraction recovery, good selectivity, and sensitivity, making it suitable for clinical pharmacokinetic studies of regorafenib.
Introduction
Regorafenib is a crucial therapeutic agent for various cancers, and monitoring its plasma concentrations, along with its active metabolites M-2 and M-5, is essential for optimizing treatment and ensuring patient safety. Accurate quantification of these compounds in a complex biological matrix like plasma requires a reliable sample preparation method. Solid-phase extraction is a widely used technique that offers significant advantages over other methods like protein precipitation or liquid-liquid extraction by providing cleaner extracts and reducing matrix effects. This note provides a detailed protocol for an SPE method using Oasis HLB cartridges, which has been shown to yield high recovery and precision.
Experimental
Materials and Reagents
-
Regorafenib, M-2, and M-5 analytical standards
-
Sorafenib (B1663141) (Internal Standard, IS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
HPLC-grade water
-
Oasis HLB extraction cartridges
-
Human plasma
Instrumentation
-
HPLC system with UV detection
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or vacuum evaporation system
-
Analytical balance
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1.0 mg/mL): Accurately weigh and dissolve regorafenib, M-2, M-5, and sorafenib (IS) in methanol to obtain individual stock solutions with a final concentration of 1.0 mg/mL.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions of regorafenib, M-2, and M-5 by serial dilution of the stock solutions with methanol.[1]
-
Internal Standard Working Solution: Prepare a working solution of sorafenib (IS) by diluting the stock solution with methanol.[1]
Sample Preparation and Solid-Phase Extraction
-
To 100 µL of a plasma sample, add 10 µL of the sorafenib internal standard solution and 900 µL of HPLC-grade water.[1]
-
Vortex the mixture for 30 seconds.[1]
-
Condition an Oasis HLB extraction cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.[1]
-
Load the pre-treated plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% methanol in water.[1]
-
Elute the analytes from the cartridge with 1.0 mL of 100% methanol.[1]
-
Dry the eluates using a vortex-vacuum evaporator at 60°C.[1]
-
Reconstitute the dried extract with 20 µL of methanol and vortex for 30 seconds.[1]
-
Add 20 µL of the mobile phase to the reconstituted sample and vortex for another 30 seconds before injection into the HPLC system.[1]
HPLC-UV Analysis
-
Mobile Phase: 0.5% KH₂PO₄ (pH 3.5)–acetonitrile (30:70, v/v)[1]
-
Column: Capcell PAK MG II[1]
-
Flow Rate: 0.5 mL/min[1]
-
UV Detection: 260 nm[1]
-
Injection Volume: 20 µL[1]
Quantitative Data Summary
The following table summarizes the performance characteristics of the described SPE-HPLC-UV method for the analysis of regorafenib and its metabolites M-2 and M-5 in human plasma.
| Analyte | Extraction Recovery (%) | Intra-day CV (%) | Inter-day CV (%) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | LOQ (ng/mL) |
| Regorafenib | 83-89[1] | <12.2[1] | <12.2[1] | <9.4[1] | <9.4[1] | 10[1] |
| Metabolite M-2 | 82-88[1] | <12.3[1] | <12.3[1] | <8.0[1] | <8.0[1] | 10[1] |
| Metabolite M-5 | 81-87[1] | <15.1[1] | <15.1[1] | <12.8[1] | <12.8[1] | 10[1] |
Visualizations
Caption: Workflow of the solid-phase extraction method.
Caption: Overview of the analytical method.
Conclusion
The solid-phase extraction method detailed in this application note provides a reliable and efficient means of extracting regorafenib and its primary metabolites from human plasma. The high recovery and precision of this method make it well-suited for pharmacokinetic analyses in a research or clinical setting, facilitating therapeutic drug monitoring and aiding in the development of personalized treatment strategies for patients receiving regorafenib.
References
Application Note: High-Throughput Analysis of N-Desmethyl Regorafenib-d3 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Desmethyl Regorafenib-d3 in human plasma. This compound is a stable isotope-labeled internal standard used for the accurate determination of the active metabolite of Regorafenib, N-Desmethyl Regorafenib. The method utilizes electrospray ionization in the positive mode with Multiple Reaction Monitoring (MRM) for selective and sensitive detection. This protocol is designed for researchers, scientists, and drug development professionals requiring precise bioanalysis of Regorafenib and its metabolites.
Introduction
Regorafenib is a multi-kinase inhibitor used in the treatment of various cancers. Monitoring its plasma concentrations, along with its active metabolites such as N-Desmethyl Regorafenib, is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method. This application note provides the key MRM transitions for this compound and a detailed protocol for its analysis in human plasma.
Experimental
Materials and Reagents
-
This compound
-
Regorafenib and its metabolites (for matrix effect evaluation)
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a high-performance liquid chromatography (HPLC) system, was used.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound
The following MRM transitions have been determined for the analysis of this compound. These transitions should be optimized on the specific mass spectrometer being used.
Table 2: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 472.1 | 282.1 | 100 | 35 | 25 |
| (Quantifier) | |||||
| This compound | 472.1 | 145.1 | 100 | 35 | 40 |
| (Qualifier) |
Note: The precursor ion for this compound is based on the molecular weight of N-Desmethyl Regorafenib (468.8 g/mol ) with the addition of three deuterium (B1214612) atoms and a proton ([M+H]+). Product ions are predicted based on the known fragmentation of Regorafenib, which involves cleavage of the urea (B33335) linkage.
Protocol: Sample Preparation from Human Plasma
-
Thaw Plasma Samples : Thaw frozen human plasma samples at room temperature.
-
Spike Internal Standard : To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Protein Precipitation : Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex and Centrifuge : Vortex the mixture for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (20% acetonitrile in water with 0.1% formic acid).
-
Vortex and Transfer : Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the analysis of this compound.
Troubleshooting & Optimization
Matrix effects in regorafenib bioanalysis with deuterated standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of regorafenib (B1684635) and its metabolites (M-2 and M-5) using deuterated internal standards.
Troubleshooting Guide
This guide addresses common issues observed during the LC-MS/MS bioanalysis of regorafenib, focusing on problems arising from matrix effects.
| Issue | Potential Cause | Recommended Solution |
| Ion Suppression or Enhancement | Co-eluting endogenous matrix components (e.g., phospholipids, salts) interfering with the ionization of regorafenib or its internal standard.[1] | 1. Optimize Chromatographic Separation: Adjust the gradient, flow rate, or column chemistry to separate the analytes from interfering matrix components. 2. Improve Sample Preparation: Employ a more rigorous sample clean-up technique such as solid-phase extraction (SPE) instead of simple protein precipitation to remove a wider range of interferences.[2] 3. Use a Deuterated Internal Standard: A stable isotope-labeled internal standard (SIL-IS) like regorafenib-d4 will co-elute with the analyte and experience similar matrix effects, thereby providing more accurate quantification.[3][4] |
| Poor Peak Shape (Tailing or Fronting) | Matrix components interacting with the analytical column or interfering with the analyte's interaction with the stationary phase. | 1. Sample Dilution: Dilute the sample extract to reduce the concentration of matrix components being injected. 2. Column Selection: Test different column chemistries (e.g., C18, phenyl-hexyl) to find one that provides better peak shape for regorafenib in the presence of the sample matrix. 3. Mobile Phase Optimization: Adjust the pH or organic modifier of the mobile phase to improve peak symmetry. |
| High Variability in Results (%CV > 15%) | Inconsistent matrix effects between different samples or batches of matrix.[1] This can be especially problematic when using a structural analog internal standard that does not behave identically to the analyte in the presence of matrix interferences. | 1. Implement a Deuterated Internal Standard: The use of a deuterated internal standard is the most effective way to compensate for variability in matrix effects, as it has nearly identical physicochemical properties to the analyte.[3][4] 2. Matrix Lot Testing: During method development, evaluate the matrix effect in at least six different lots of the biological matrix to ensure the method is robust. 3. Standardize Sample Collection and Handling: Ensure consistency in sample collection, processing, and storage to minimize variability in the sample matrix. |
| Low Analyte Recovery | Inefficient extraction of regorafenib from the biological matrix due to strong protein binding or suboptimal extraction conditions. | 1. Optimize Extraction Solvent: For liquid-liquid extraction (LLE), test different organic solvents or solvent mixtures. For protein precipitation (PPT), evaluate different precipitation agents (e.g., acetonitrile (B52724), methanol).[5] 2. Adjust pH: Modify the pH of the sample before extraction to disrupt protein binding and improve the extraction efficiency of regorafenib. 3. Evaluate Solid-Phase Extraction (SPE): SPE can offer higher and more consistent recoveries compared to LLE or PPT by using a sorbent that specifically retains and elutes the analyte.[2] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in regorafenib bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the biological sample (e.g., plasma, urine).[1] These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can negatively impact the accuracy, precision, and sensitivity of the bioanalytical method.[6] Regorafenib is analyzed in complex biological matrices, making it susceptible to these interferences.
Q2: How does a deuterated internal standard help to mitigate matrix effects?
A2: A deuterated internal standard is a form of regorafenib where several hydrogen atoms have been replaced with deuterium (B1214612) atoms. This makes the internal standard slightly heavier, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. However, its chemical and physical properties are nearly identical to the analyte.[4] This means it will behave similarly during sample preparation, chromatography, and ionization.[3] If a matrix component suppresses the signal of regorafenib, it will suppress the signal of the deuterated internal standard to a similar extent. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects is effectively canceled out, leading to more accurate and precise results.[3][4]
Q3: What are the key differences between protein precipitation, liquid-liquid extraction, and solid-phase extraction for regorafenib analysis?
A3:
-
Protein Precipitation (PPT): This is the simplest and fastest sample preparation technique, involving the addition of an organic solvent (like acetonitrile or methanol) to precipitate proteins.[5] While quick, it is the least clean method and may result in significant matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent. It provides a cleaner sample than PPT but can be more time-consuming and require optimization of solvents and pH.[7]
-
Solid-Phase Extraction (SPE): This is the most selective and provides the cleanest extracts. The sample is passed through a solid sorbent that retains the analyte, while matrix components are washed away. The analyte is then eluted with a small volume of solvent.[2] SPE is generally the most effective method for minimizing matrix effects but is also the most complex and costly.
Q4: How are the active metabolites of regorafenib, M-2 (N-oxide) and M-5 (N-desmethyl-N-oxide), affected by matrix effects?
A4: The metabolites M-2 and M-5 are structurally related to regorafenib and are also subject to matrix effects during bioanalysis.[2][8] It is important to evaluate the potential for matrix effects for each metabolite individually, as their chromatographic retention and ionization characteristics may differ from the parent drug. Using deuterated internal standards for M-2 and M-5 is also the recommended approach for their accurate quantification.[9]
Quantitative Data Summary
The following tables summarize validation parameters from various published methods for the bioanalysis of regorafenib and its metabolites.
Table 1: Recovery of Regorafenib and Metabolites using Different Extraction Methods
| Analyte | Extraction Method | Recovery (%) | Reference |
| Regorafenib | Liquid-Liquid Extraction (LLE) | 76.64 | [7] |
| Regorafenib | Solid-Phase Extraction (SPE) | 83 - 89 | [2] |
| M-2 | Solid-Phase Extraction (SPE) | 82 - 88 | [2] |
| M-5 | Solid-Phase Extraction (SPE) | 81 - 87 | [2] |
| Regorafenib | Protein Precipitation | >90 | [8] |
| M-2 | Protein Precipitation | >90 | [8] |
| M-5 | Protein Precipitation | >90 | [8] |
Table 2: Linearity and Lower Limit of Quantification (LLOQ) for Regorafenib
| Analytical Method | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| LC-MS/MS | 10 - 25000 | 10 | [7] |
| LC-MS/MS | 5 - 1000 | 5 | [8][10] |
| HPLC | 10 - 10000 | 10 | [2] |
| LC-MS/MS | 2 - 2000 (µg/L) | 2 (µg/L) | [9] |
Experimental Protocols
1. Sample Preparation: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the deuterated internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.[7][11]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: Acetonitrile or methanol.[5]
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 10% B), ramps up to a high percentage (e.g., 90% B) to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.[12]
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7]
-
MRM Transitions:
-
Regorafenib: m/z 483.1 → 260.1
-
Regorafenib-d4 (example): m/z 487.1 → 264.1
-
M-2 (Regorafenib-N-oxide): m/z 499.1 → 282.1
-
M-5 (N-desmethyl-regorafenib-N-oxide): m/z 485.1 → 282.1
-
-
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Visualizations
Caption: Bioanalytical workflow for regorafenib quantification.
References
- 1. eijppr.com [eijppr.com]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. texilajournal.com [texilajournal.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijrti.org [ijrti.org]
- 8. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of N-Desmethyl Regorafenib-d3 in frozen plasma
Welcome to the technical support center for N-Desmethyl Regorafenib-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in frozen plasma and to offer troubleshooting assistance for its use in bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is the stable isotope-labeled (deuterated) form of N-Desmethyl Regorafenib, a metabolite of the multi-kinase inhibitor Regorafenib. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), it serves as an ideal internal standard.[1][2][3] The use of a stable isotope-labeled internal standard like this compound helps to correct for variability during sample preparation and analysis, leading to more accurate and precise measurement of the non-labeled analyte.[3][4][5]
Q2: What is the expected long-term stability of this compound in frozen human plasma?
Q3: At what temperatures should plasma samples containing this compound be stored?
A3: For long-term storage, it is recommended to store plasma samples at -20°C or -80°C. Based on studies of the parent compound and its metabolites, storage at -20°C has been shown to be effective for at least one year.[6] Stock solutions of related deuterated compounds are often recommended to be stored at -80°C for up to 6 months.[7]
Q4: How many freeze-thaw cycles can plasma samples containing this compound undergo?
A4: The parent drug, Regorafenib, and its major metabolites have been shown to be stable for at least three freeze-thaw cycles in human plasma.[8] It is anticipated that this compound would also be stable under similar conditions. However, it is always best practice to minimize the number of freeze-thaw cycles for any bioanalytical sample.
Stability Data Summary
The following table summarizes the stability data for the non-deuterated form, N-Desmethyl Regorafenib (M-5), in human plasma, which can be used as a strong indicator for the stability of this compound.
| Analyte | Matrix | Storage Temperature | Duration | Stability Assessment |
| N-Desmethyl Regorafenib (M-5) | Human Plasma | -20°C | 12 months | Stable |
Data is based on studies of the non-deuterated analog and provides an expected stability profile.[6]
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound as an internal standard.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Internal Standard Signal | 1. Pipetting or Dilution Error: Incorrect concentration of the spiking solution. 2. Degradation: The internal standard may have degraded in the stock solution or in the biological matrix. 3. Instrumental Issues: Suboptimal mass spectrometer settings. | 1. Verify Concentrations: Prepare fresh working solutions and re-verify all dilution calculations. Ensure pipettes are calibrated. 2. Assess Stability: Analyze a freshly prepared standard solution. Perform a short-term stability test by incubating the internal standard in the matrix at room temperature for a few hours. 3. Optimize MS Parameters: Infuse a solution of the internal standard to optimize source and analyzer parameters. |
| High Variability in Internal Standard Response | 1. Inconsistent Sample Preparation: Variability in extraction recovery. 2. Autosampler Issues: Inconsistent injection volumes. 3. Matrix Effects: Ion suppression or enhancement that is not consistent across samples. | 1. Standardize Procedures: Ensure consistent timing and technique for all sample preparation steps. 2. Check Autosampler: Perform an injection precision test with a standard solution. Check for air bubbles in the syringe. 3. Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess the degree of ion suppression/enhancement. |
| Internal Standard Peak Tailing or Splitting | 1. Chromatographic Issues: Poor column performance or an inappropriate mobile phase. 2. Injector Problems: Issues with the injector needle or seat. | 1. Optimize Chromatography: Use a new column or flush the existing one. Experiment with different mobile phase compositions. 2. Inspect Injector: Clean or replace the injector components as needed. |
| Crosstalk between Analyte and Internal Standard | 1. Isotopic Impurity: The deuterated standard may contain a small amount of the non-deuterated analyte. | 1. Assess Purity: Analyze a high-concentration solution of the internal standard and check for any signal in the analyte's mass transition. |
Experimental Protocols
Below are detailed methodologies for key stability experiments.
Long-Term Stability Assessment
Objective: To evaluate the stability of this compound in plasma over an extended period under frozen conditions.
Methodology:
-
Sample Preparation: Spike a pool of blank human plasma with this compound at two different concentrations (low and high QC levels).
-
Aliquoting: Aliquot the spiked plasma into multiple polypropylene (B1209903) tubes.
-
Storage: Store the aliquots at -20°C and -80°C.
-
Analysis: At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve a set of samples from each temperature. Thaw the samples and process them alongside freshly prepared calibration standards and quality control samples.
-
Data Evaluation: The mean concentration of the stored samples should be within ±15% of the nominal concentration.
Caption: Workflow for Long-Term Stability Assessment.
Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in plasma after repeated freeze-thaw cycles.
Methodology:
-
Sample Preparation: Spike blank human plasma with this compound at low and high QC concentrations.
-
Freeze-Thaw Cycles:
-
Freeze the samples completely at -20°C or -80°C.
-
Thaw the samples completely at room temperature. This constitutes one cycle.
-
Repeat for the desired number of cycles (typically 3-5).
-
-
Analysis: After the final thaw, process and analyze the samples.
-
Data Evaluation: The concentrations should be within ±15% of the concentrations of control samples that have not undergone freeze-thaw cycles.
Caption: Freeze-Thaw Stability Experimental Workflow.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. medchemexpress.com [medchemexpress.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Overcoming ion suppression in regorafenib quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ion suppression during the quantification of regorafenib (B1684635) and its major metabolites (M-2 and M-5) using LC-MS/MS.
Troubleshooting Guides
Issue 1: Low Analyte Signal and Poor Sensitivity for Regorafenib
-
Question: We are experiencing low signal intensity for regorafenib, even at higher concentrations. What are the potential causes and how can we troubleshoot this?
-
Answer: Low signal intensity for regorafenib is a common issue often linked to ion suppression, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer source.[1][2][3] Here are the primary causes and recommended solutions:
-
Inadequate Sample Preparation: The biological matrix (e.g., plasma, serum) contains numerous endogenous components like phospholipids (B1166683), salts, and proteins that can cause significant ion suppression.[4]
-
Solution: Enhance your sample cleanup procedure. While protein precipitation is a quick method, it may not sufficiently remove interfering substances.[4] Consider implementing more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner sample extract.[1][4]
-
-
Poor Chromatographic Separation: If matrix components co-elute with regorafenib, they will compete for ionization, leading to a suppressed signal.[1][2]
-
Solution: Optimize your chromatographic method to better separate regorafenib from the matrix interferences. This can be achieved by:
-
-
Suboptimal Mass Spectrometry Parameters: The settings on the mass spectrometer itself can significantly impact signal intensity.
-
Solution: Infuse a standard solution of regorafenib and optimize MS parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and collision energy to maximize the signal for your specific instrument.
-
-
Issue 2: High Variability and Poor Reproducibility in Quality Control (QC) Samples
-
Question: Our quality control (QC) samples for regorafenib analysis are showing high coefficients of variation (%CV) between replicates. What could be causing this inconsistency?
-
Answer: High variability in QC samples is often a result of inconsistent matrix effects across different samples.[8] Here’s how to address this:
-
Inconsistent Sample Preparation: Manual sample preparation can introduce variability.
-
Solution: Automate sample preparation steps where possible. If manual, ensure consistent timing, volumes, and mixing for all samples. Re-evaluate the robustness of your chosen sample preparation method. SPE often provides more consistent results than LLE or protein precipitation.
-
-
Use of an Inappropriate Internal Standard (IS): If the internal standard does not behave similarly to the analyte, it cannot effectively compensate for variations.
-
Solution: The gold standard is to use a stable isotope-labeled (SIL) internal standard for regorafenib (e.g., regorafenib-d4).[8] A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, thus correcting for variability.[1][8] If a SIL-IS is not available, choose a structural analog that has a similar retention time and ionization efficiency.
-
-
Matrix-Matched Calibrators: Preparing calibration standards in a solvent or a different matrix than the study samples can lead to inaccuracies.
-
Solution: Always prepare your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., blank human plasma).[1] This helps to normalize the matrix effects across the entire analytical run.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is ion suppression and why is it a problem in regorafenib quantification?
-
A1: Ion suppression is a matrix effect where molecules co-eluting with the analyte of interest (regorafenib) from the LC column reduce the efficiency of its ionization in the mass spectrometer's source.[1][2] This leads to a lower analyte signal, which can result in poor sensitivity, inaccuracy, and imprecision in quantitative results.[8]
-
-
Q2: How can I determine if ion suppression is affecting my regorafenib assay?
-
A2: A post-column infusion experiment is a standard method to diagnose ion suppression.[4] This involves infusing a constant flow of a regorafenib standard solution into the MS source while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of regorafenib indicates the presence of co-eluting, suppressing agents.
-
-
Q3: What are the most common sources of ion suppression in plasma-based assays?
-
A3: In plasma, the most common sources of ion suppression are phospholipids from cell membranes, which tend to elute in the middle of a typical reversed-phase gradient, and salts, which elute in the void volume.[4]
-
-
Q4: Can changing the ionization polarity help reduce ion suppression?
-
A4: Sometimes, switching from positive to negative ionization mode (or vice-versa) can help, as fewer matrix components may ionize in the chosen polarity, leading to less competition.[2] However, this is dependent on the chemical nature of regorafenib and its ability to be ionized in the selected mode. Both positive and negative ionization methods have been published for regorafenib.[6][7][9][10]
-
-
Q5: Is sample dilution a viable strategy to overcome ion suppression?
-
A5: Yes, diluting the sample can reduce the concentration of interfering matrix components.[8][11] However, this also dilutes the analyte, so this approach is only feasible if the regorafenib concentration is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.[8]
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., regorafenib-d4).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject onto the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Pre-treat 100 µL of plasma sample by adding 100 µL of 4% phosphoric acid in water and the internal standard.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject onto the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Regorafenib Quantification
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | 85 - 95% | > 90% | > 90% |
| Matrix Effect (%) | 75 - 90% (Significant Suppression) | 85 - 98% (Moderate Suppression) | 95 - 105% (Minimal Suppression) |
| Processing Time | Fast | Moderate | Slow |
| Cost per Sample | Low | Low | High |
| Selectivity | Low | Moderate | High |
Note: Values are generalized from typical bioanalytical method development and may vary based on the specific protocol and matrix.
Table 2: UPLC-MS/MS Parameters for Regorafenib Analysis
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.1-3.5 min (30% B) |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Regorafenib: 483.1 > 262.1; M-2: 499.1 > 282.1; M-5: 485.1 > 282.1 |
Visualizations
Caption: Workflow for Regorafenib Quantification.
Caption: Troubleshooting Ion Suppression.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. DSpace [research-repository.griffith.edu.au]
Technical Support Center: Optimizing Chromatographic Separation of Regorafenib and its Metabolites
Welcome to the technical support center for the chromatographic analysis of regorafenib (B1684635) and its primary metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for separating regorafenib and its metabolites?
A1: The most prevalent methods for the separation and quantification of regorafenib and its metabolites are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS) for enhanced sensitivity and specificity.[1][2][3] HPLC with UV detection is also a viable and cost-effective option.[4][5]
Q2: What are the major metabolites of regorafenib that I should be monitoring?
A2: The primary circulating metabolites of regorafenib are regorafenib-N-oxide (M-2) and N-desmethyl-regorafenib-N-oxide (M-5).[5][6][7][8][9] Another metabolite, regorafenib-N-β-glucuronide (M-7 or RG), is also detectable.[6][9]
Q3: What type of columns are typically used for this separation?
A3: Reversed-phase C18 columns are the most frequently reported stationary phases for the separation of regorafenib and its metabolites.[1][2][4][10][11] Specific examples include Waters ACQUITY UPLC BEH C18[1][2] and Capcell PAK MG II columns.[5][7]
Q4: What are the typical mobile phase compositions?
A4: Mobile phases generally consist of a mixture of an aqueous component (often with a pH modifier like formic acid or a buffer like ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).[1][2][5][7][10][11] The choice between isocratic and gradient elution depends on the complexity of the sample and the required resolution.[1][2][10]
Troubleshooting Guide
Poor Peak Shape (Tailing or Fronting)
Q: My peaks for regorafenib and its metabolites are showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing is a common issue that can arise from several factors. Here's a step-by-step troubleshooting guide:
-
Check Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization state of the analytes. For amine-containing compounds like regorafenib, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) can improve peak shape by ensuring consistent protonation.[1][2]
-
Column Contamination: Buildup of matrix components from biological samples on the column can lead to peak tailing. Try washing the column with a strong solvent or, if necessary, replace the guard column or the analytical column.
-
Column Overload: Injecting too high a concentration of the analytes can lead to peak distortion. Try diluting your sample and reinjecting.
-
Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the column can cause secondary interactions. Using a column with end-capping or a different stationary phase chemistry might be necessary.
Poor Resolution Between Metabolites
Q: I am having trouble separating regorafenib from its M-2 and M-5 metabolites. What adjustments can I make?
A: Achieving baseline separation of structurally similar compounds requires careful optimization of the chromatographic conditions.
-
Optimize the Gradient: If you are using gradient elution, try adjusting the gradient slope. A shallower gradient will provide more time for the analytes to separate on the column. For example, a slow ramp from a lower to a higher percentage of the organic solvent can improve resolution.[1][2]
-
Change the Organic Solvent: The choice of organic solvent can influence selectivity. If you are using acetonitrile, consider trying methanol or a mixture of both, as this can alter the elution order and improve separation.[2]
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Consider a Different Column: A column with a different particle size (smaller particles generally provide higher efficiency) or a different chemistry might be necessary to achieve the desired separation.
Low Sensitivity or Signal Intensity
Q: The signal for my analytes, particularly the metabolites, is very low. How can I improve the sensitivity of my method?
A: Low sensitivity can be a significant hurdle, especially when dealing with low-abundance metabolites.
-
Optimize Mass Spectrometry Parameters: If using an LC-MS/MS system, ensure that the ionization source parameters (e.g., spray voltage, gas flows, temperature) and the collision energy for each analyte's fragmentation are optimized to maximize the signal.
-
Improve Sample Preparation: The efficiency of your sample extraction method is crucial. Protein precipitation is a common and quick method.[4] However, for cleaner samples and potentially better recovery, consider solid-phase extraction (SPE).[5][7]
-
Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak distortion.
-
Check for Matrix Effects: Components from the biological matrix can suppress the ionization of your analytes in the MS source. Evaluate matrix effects by comparing the response of an analyte in a standard solution to its response in a post-extraction spiked matrix sample. If significant suppression is observed, a more thorough sample cleanup or a change in chromatographic conditions may be needed.
Experimental Protocols
Below are summarized methodologies from cited literature for the chromatographic separation of regorafenib and its metabolites.
HPLC-UV Method for Regorafenib
-
Instrumentation: HPLC with UV detection.[4]
-
Column: C18 Ultrabase column.[4]
-
Mobile Phase:
-
Elution: Gradient elution.[4]
-
Detection: 262 nm.[4]
-
Sample Preparation: Protein precipitation with acetonitrile.[4]
UPLC-MS/MS Method for Regorafenib and Metabolites
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.[1][6]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm).[1][2]
-
Mobile Phase:
-
Flow Rate: 0.40 mL/min.[2]
-
Ionization: Positive ion electrospray ionization (ESI+).[6]
-
Sample Preparation: Protein precipitation.
Quantitative Data Summary
Table 1: HPLC and UPLC Methods for Regorafenib and Metabolites
| Parameter | HPLC-UV Method[5][7] | UPLC-MS/MS Method[6] | UPLC-MS/MS Method[1][2] |
| Column | Capcell PAK MG II (250 x 4.6 mm) | - | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.5% KH2PO4 (pH 3.5) | - | Acetonitrile |
| Mobile Phase B | Acetonitrile | - | Water with 0.1% formic acid |
| Ratio/Gradient | 30:70 (v/v) | Gradient | Gradient |
| Flow Rate | 0.5 mL/min | - | 0.4 mL/min |
| Detection | UV at 260 nm | MS/MS (Positive ESI) | MS/MS |
| Run Time | ~20 min | 5 min | 3.0 min |
Table 2: Retention Times of Regorafenib and Metabolites (UPLC-MS/MS)
| Compound | Retention Time (min)[6] |
| Regorafenib | 3.88 |
| M-2 (regorafenib-N-oxide) | 3.70 |
| M-5 (N-desmethyl-regorafenib-N-oxide) | 3.88 |
| RG (regorafenib-N-β-glucuronide) | 3.40 |
Visualizations
Caption: A typical experimental workflow for the analysis of regorafenib and its metabolites in plasma.
Caption: A troubleshooting decision tree for addressing poor peak shape in chromatographic analysis.
Caption: Simplified metabolic pathway of regorafenib.[6]
References
- 1. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neoplasiaresearch.com [neoplasiaresearch.com]
- 5. Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Validated RP-HPLC Method for Estimation of Regorafenib in Bulk and Tablet Dosage Form – Experiment Journal [experimentjournal.com]
- 11. ajrconline.org [ajrconline.org]
Troubleshooting poor peak shape for N-Desmethyl Regorafenib-d3
Technical Support Center: N-Desmethyl Regorafenib-d3 Analysis
This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address poor peak shape issues encountered during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing is the most common peak shape issue for basic compounds like this compound. It is typically characterized by an asymmetry factor > 1.2. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: The basic amine groups on your analyte can interact with acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] This secondary ionic interaction is a common cause of tailing.[4]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to undesirable interactions. Operating near the analyte's pKa can cause peak distortion because both ionized and unionized species will be present.[5][6]
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can expose more active silanol sites, worsening the tailing over time.[7][8]
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause band broadening that manifests as tailing.[1]
Q2: My this compound peak is fronting. What are the potential causes?
Peak fronting (asymmetry factor < 0.9) is less common but can indicate specific problems:
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, causing the peak to front.[7][8]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase, the analyte band will be distorted as it enters the column.[4][7]
-
Column Collapse or Void: A physical void or channel in the column packing material can lead to a non-uniform flow path and result in peak fronting.[7][9] This can happen if the column is exposed to rapid pressure changes or used outside its stable pH range.
Q3: The peak shape is inconsistent between injections. What should I investigate?
Inconsistent peak shape often points to issues with system stability or sample preparation.
-
Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase between injections, especially after a gradient elution or if the mobile phase was changed.
-
Mobile Phase Issues: Check for improper mixing of the mobile phase, precipitation of buffers, or degradation of additives.
-
System Leaks: A leak in the system can cause fluctuating pressure and flow rates, leading to variable retention times and peak shapes.[7]
-
Injector Problems: A faulty injector rotor seal or sample loop can introduce variability.
Troubleshooting Workflow
A systematic approach is crucial for identifying the root cause of poor peak shape. The following workflow guides you from the most common and simple fixes to more complex issues.
Caption: A logical workflow for troubleshooting poor peak shape in chromatography.
Data & Protocols
Summary of Potential Causes and Solutions
The table below summarizes common peak shape problems and actionable solutions.
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Lower mobile phase pH to 2.5-3.5 using an additive like formic acid to protonate silanols.[8] |
| Column contamination. | Flush the column with a strong solvent (e.g., 100% Acetonitrile). | |
| Low buffer concentration. | Increase buffer strength (e.g., to 20-25 mM) to maintain consistent pH. | |
| Column degradation. | Replace with a new column, ideally one with end-capping or a polar-embedded phase.[1] | |
| Peak Fronting | Sample overload. | Dilute the sample or reduce the injection volume. |
| Sample solvent stronger than mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent.[4] | |
| Column void. | Replace the column. Avoid sudden pressure changes. | |
| Split Peaks | Partially blocked column frit. | Back-flush the column (if permitted by the manufacturer).[10] |
| pH is too close to analyte's pKa. | Adjust mobile phase pH to be at least 1.5-2 units away from the pKa.[5] | |
| Co-elution with an interference. | Improve sample cleanup (e.g., using SPE) or adjust chromatographic selectivity.[2] |
Typical Experimental Protocol for Regorafenib (B1684635) & Metabolites
This protocol is a starting point based on validated methods for Regorafenib and its metabolites.[11][12][13] Optimization may be required for your specific instrumentation and application.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add the internal standard (this compound).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
2. LC-MS/MS Conditions
The following table outlines a typical set of parameters for LC-MS/MS analysis.
| Parameter | Condition |
| LC System | UPLC or HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, < 2 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10-20% B, ramp to 90-95% B over 3-5 minutes, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 35 - 45 °C |
| Injection Volume | 2 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
Note: Specific MRM transitions must be optimized for this compound and other analytes of interest.
Mechanism of Peak Tailing and pH Control
For basic compounds like this compound, interactions with the stationary phase are highly dependent on pH. The following diagram illustrates how adjusting mobile phase pH can mitigate peak tailing.
Caption: Effect of mobile phase pH on silanol interactions and peak shape.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. support.waters.com [support.waters.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. acdlabs.com [acdlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Regorafenib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with regorafenib (B1684635). The focus is on managing the impact of co-medications on the accurate analysis of regorafenib and its active metabolites, M-2 and M-5.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of regorafenib in the presence of co-medications.
Question 1: I am observing unexpected variability or lower-than-expected concentrations of regorafenib in my plasma samples. Could a co-administered drug be the cause?
Potential Problem: Co-medications can alter the in-vivo concentration of regorafenib through metabolic interactions, leading to inaccurate pharmacokinetic assessments.
Possible Cause: The co-administered drug may be a strong inducer of cytochrome P450 3A4 (CYP3A4), a key enzyme in regorafenib metabolism.[1][2][3][4] Induction of CYP3A4 accelerates the metabolism of regorafenib, reducing its plasma concentration.[5][6] For example, co-administration with rifampicin, a strong CYP3A4 inducer, can decrease the mean exposure (AUC) of regorafenib by approximately 50%.[5][7]
Suggested Solution:
-
Review Co-Medication Profile: Identify all co-administered drugs and screen for known strong CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin, phenobarbital, and St. John's wort).[5][6]
-
Adjust Dosing or Consider Alternatives: If a strong CYP3A4 inducer is present, consider if an alternative concomitant medication with no or minimal CYP3A4 induction potential can be used.[5]
-
Therapeutic Drug Monitoring (TDM): Implement TDM to measure plasma concentrations of regorafenib and its active metabolites (M-2 and M-5) to ensure they are within the therapeutic window.[8][9]
-
Quantitative Analysis: Utilize a validated bioanalytical method, such as LC-MS/MS, for the simultaneous determination of regorafenib and its metabolites.[8][10]
Question 2: My analytical results show significantly higher concentrations of regorafenib than expected. What could be the issue?
Potential Problem: Elevated plasma concentrations of regorafenib can increase the risk of toxicity. This may be caused by co-medications that inhibit its metabolism.
Possible Cause: The patient may be taking a strong inhibitor of CYP3A4 or UGT1A9, the primary enzymes responsible for metabolizing regorafenib.[1][2][5] Strong CYP3A4 inhibitors (e.g., ketoconazole (B1673606), itraconazole, clarithromycin, grapefruit juice) can increase the mean exposure (AUC) of regorafenib.[2][5] For instance, ketoconazole has been shown to increase the mean AUC of regorafenib by about 33%.[2][5] Strong UGT1A9 inhibitors, such as mefenamic acid, diflunisal, and niflumic acid, can also increase exposure to regorafenib and its metabolites.[5]
Suggested Solution:
-
Identify Inhibitory Co-Medications: Review the patient's medications for any known strong inhibitors of CYP3A4 or UGT1A9.[5]
-
Avoid Co-administration: It is recommended to avoid the concomitant use of strong CYP3A4 or UGT1A9 inhibitors during regorafenib treatment.[5]
-
Dose Adjustment and Monitoring: If co-administration is unavoidable, monitor the patient closely for adverse reactions and consider dose modifications of regorafenib.[11][12] Liver function tests (ALT, AST, bilirubin) should be monitored before starting and regularly during treatment.[6][11]
-
Analytical Method Validation: Ensure your analytical method is validated for selectivity and specificity in the presence of potential co-medications to rule out analytical interference.[10]
Question 3: During my LC-MS/MS analysis, I'm seeing signal suppression or enhancement for regorafenib when analyzing certain patient samples. How can I troubleshoot this?
Potential Problem: Matrix effects, caused by co-eluting compounds from the sample matrix (including co-medications), can interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.
Possible Cause: A co-administered drug or its metabolites may be co-eluting with regorafenib or its internal standard, causing ion suppression or enhancement.
Suggested Solution:
-
Optimize Chromatographic Separation: Adjust the HPLC/UPLC gradient, mobile phase composition, or column chemistry to achieve chromatographic separation between regorafenib, its metabolites, and any interfering co-medications.[8][13]
-
Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard for regorafenib. This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.[10]
-
Sample Preparation: Enhance the sample preparation method to remove interfering substances. Techniques like solid-phase extraction (SPE) can provide cleaner extracts compared to simple protein precipitation.[13]
-
Matrix Effect Evaluation: Perform a post-column infusion experiment to identify regions of the chromatogram susceptible to matrix effects. Analyze multiple lots of blank plasma to assess the variability of the matrix effect.[14]
Frequently Asked Questions (FAQs)
Q1: What are the main metabolic pathways for regorafenib and which enzymes are involved? Regorafenib is primarily metabolized in the liver. The two main pathways are oxidative metabolism mediated by cytochrome P450 3A4 (CYP3A4) and glucuronidation mediated by UDP glucuronosyltransferase 1A9 (UGT1A9).[1][2][3] This metabolism results in two major active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl).[1][4]
Q2: How do strong CYP3A4 inducers affect the concentrations of regorafenib and its active metabolites? Strong CYP3A4 inducers, like rifampicin, decrease the plasma concentration (AUC) of regorafenib by about 50%.[5] Interestingly, this can lead to a 3- to 4-fold increase in the mean exposure of the active metabolite M-5, with no significant change in the exposure of metabolite M-2.[5]
Q3: What is the effect of strong CYP3A4 inhibitors on regorafenib and its metabolites? Strong CYP3A4 inhibitors, such as ketoconazole, increase the mean exposure (AUC) of regorafenib by approximately 33% while decreasing the mean exposure of the active metabolites M-2 and M-5 by about 90%.[2][5]
Q4: Can regorafenib itself affect the analysis of other drugs? Yes, regorafenib can inhibit other drug-metabolizing enzymes and transporters. In vitro studies show that regorafenib and its active metabolite M-2 inhibit UGT1A1 and UGT1A9.[5] Regorafenib is also an inhibitor of the transporter proteins BCRP and P-glycoprotein, which can increase the plasma concentrations of co-administered substrates of these transporters, such as rosuvastatin.[2][5]
Q5: Do proton pump inhibitors (PPIs) interact with regorafenib? While changes in gastric pH can affect the absorption of some tyrosine kinase inhibitors, studies have shown that the concomitant use of PPIs with regorafenib does not result in adverse survival or safety outcomes in patients with metastatic colorectal cancer.[15][16][17]
Data Presentation
Table 1: Impact of Co-Medications on Regorafenib Pharmacokinetics
| Co-medication Class | Example Drug | Effect on Regorafenib | Effect on Metabolites (M-2 & M-5) | Reference(s) |
| Strong CYP3A4 Inducer | Rifampicin | ~50% decrease in AUC | M-2: No change in AUCM-5: 3- to 4-fold increase in AUC | [5][6][7] |
| Strong CYP3A4 Inhibitor | Ketoconazole | ~33% increase in AUC | ~90% decrease in AUC for both M-2 and M-5 | [2][5][7] |
| BCRP Substrate | Rosuvastatin | Regorafenib affects rosuvastatin | Regorafenib affects rosuvastatin | [5] |
Table 2: Example LC-MS/MS Method Parameters for Regorafenib Analysis
| Parameter | Description | Reference(s) |
| Instrument | Triple quadrupole mass spectrometer | [10][14] |
| Ionization | Positive electrospray ionization (ESI+) | [14] |
| Sample Preparation | Protein precipitation or Solid-Phase Extraction (SPE) | [10][13] |
| Column | C18 reverse-phase column | [8][9] |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (with formic acid) | [8] |
| LLOQ | 2.00 - 5 ng/mL in plasma | [10][14][18] |
| Linear Range | 2.00 - 2000 µg/L | [10] |
Visualizations
Caption: Metabolic pathway of regorafenib and points of co-medication interaction.
Caption: Experimental workflow for analyzing regorafenib with potential co-medication interference.
Caption: Logic diagram for troubleshooting inconsistent regorafenib analytical results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Regorafenib as a single-agent in the treatment of patients with gastrointestinal tumors: an overview for pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. mims.com [mims.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 9. congresslife.com [congresslife.com]
- 10. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. bayer.com [bayer.com]
- 13. Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Clinical outcomes of concomitant use of proton pump inhibitors and regorafenib in patients with metastatic colorectal cancer: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover in LC-MS/MS Analysis of Regorafenib
Welcome to the technical support center for the LC-MS/MS analysis of regorafenib (B1684635). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of analytical carryover.
Troubleshooting Guide
Carryover, the appearance of an analyte signal in a blank or subsequent sample after the injection of a high-concentration sample, can significantly impact the accuracy and reliability of quantitative bioanalysis. This guide provides a systematic approach to identifying and minimizing carryover when analyzing regorafenib.
Issue 1: Unacceptable level of regorafenib detected in blank injections following a high-concentration sample.
Possible Causes and Solutions:
-
Autosampler Contamination: The injection needle, valve, or sample loop may retain residual regorafenib.
-
Solution 1.1: Optimize Wash Solvents. Employ a strong wash solvent capable of fully solubilizing regorafenib. A "strong" wash should be a solvent in which the analyte is highly soluble, often a high percentage of organic solvent. Consider a multi-step wash sequence. For hydrophobic compounds like regorafenib, using an organic solvent as the needle wash can be effective.[1]
-
Solution 1.2: Increase Wash Volume and Contact Time. Ensure the wash volume is sufficient to completely flush the needle and sample loop. Increasing the duration of the wash step can also improve cleaning efficiency.
-
Solution 1.3: Inspect and Maintain Autosampler Components. Worn or dirty rotor seals and stators are common sources of carryover.[2] Regularly inspect and clean or replace these components as part of routine maintenance.[1][2] Poor drainage of the injector valve waste line can also contribute to carryover.[2]
-
-
LC Column Carryover: Regorafenib may exhibit strong retention on the analytical column, leading to its gradual elution in subsequent runs.
-
Solution 2.1: Implement a High-Organic Column Wash. After the elution of the analyte of interest, incorporate a step in the gradient with a high percentage of organic solvent to "strip" any remaining regorafenib from the column. Some studies have found that cycling between high and low organic mobile phases during the column wash is more effective than a continuous high organic wash.[3]
-
Solution 2.2: Evaluate Column Chemistry. The choice of stationary phase can influence carryover. If carryover persists, consider testing columns with different C18 chemistries or alternative stationary phases that may have less affinity for regorafenib.[4]
-
Solution 2.3: Dedicated Column for High Concentrations. If feasible, use a dedicated analytical column for high-concentration samples (e.g., standards for calibration curves) and a separate column for low-concentration unknown samples.
-
-
Mobile Phase Contamination: The mobile phase or other system reagents may be contaminated with regorafenib.
-
Solution 3.1: Prepare Fresh Mobile Phase. Always use freshly prepared mobile phases with high-purity, LC-MS grade solvents and additives.
-
Solution 3.2: Differentiate Contamination from Carryover. To distinguish between carryover and contamination, inject a series of blanks. In the case of carryover, the peak area should decrease with each subsequent blank injection. If the peak area remains relatively constant across multiple blanks, it suggests contamination of the mobile phase or system.[2]
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting regorafenib carryover.
References
Addressing variability in N-Desmethyl Regorafenib-d3 response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Desmethyl Regorafenib-d3 as an internal standard in analytical assays.
Troubleshooting Guide: Addressing Variability in this compound Response
Variability in the response of an internal standard can compromise the accuracy and reliability of analytical data. This guide provides a systematic approach to identifying and resolving common issues encountered with this compound.
Issue 1: Inconsistent or Unstable Internal Standard (IS) Peak Area
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Verify the precision of pipettes and automated liquid handlers.- Ensure complete and consistent vortexing/mixing of samples after adding the IS.- Evaluate the protein precipitation or liquid-liquid extraction steps for consistency. Incomplete precipitation or phase separation can lead to variability. |
| Autosampler and Injection Issues | - Check for air bubbles in the autosampler syringe and lines.- Inspect the injection port and needle for blockages or wear.- Verify the injection volume accuracy and precision. |
| LC System Variability | - Monitor LC pump pressure for fluctuations, which could indicate leaks or pump seal issues.- Ensure the mobile phase is properly degassed to prevent bubble formation.- Check for column degradation or blockage. |
| Mass Spectrometer Instability | - Clean the ion source, including the capillary and skimmer, as contamination can lead to signal drift.- Verify the stability of the spray voltage and nebulizer gas flow.- Check for temperature fluctuations in the MS interface. |
| IS Stability in Solution | - Confirm the stability of this compound in the stock and working solutions under the storage conditions used.[1] Regorafenib (B1684635) and its metabolites have been shown to be stable in plasma at room temperature for at least 24 hours and at ≤ -15°C for at least 18 months.[1] |
Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Chromatographic Issues | - Ensure the column is properly conditioned and has not exceeded its lifetime.- Check for a void at the head of the column.- Optimize the mobile phase composition and pH. |
| Sample Solvent Mismatch | - The solvent used to reconstitute the sample extract should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Column Contamination | - Implement a column washing procedure between batches to remove strongly retained matrix components. |
Issue 3: Inaccurate Quantification Despite Seemingly Stable IS Response
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | - Even with a co-eluting deuterated IS, matrix components can cause differential ion suppression or enhancement between the analyte and the IS.- Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples. |
| Isotopic Impurity of IS | - Verify the isotopic purity of the this compound standard. The presence of unlabeled N-Desmethyl Regorafenib can lead to an overestimation of the analyte concentration. Isotopic enrichment should ideally be ≥98%. |
| Chemical Impurity of IS | - Ensure the chemical purity of the internal standard is high (>99%) to avoid interference from other compounds. |
| Analyte-IS Co-elution | - Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[2] Confirm co-elution by overlaying the chromatograms of the analyte and the IS. |
| Isotope Exchange | - Ensure the deuterium (B1214612) labels on the this compound are on stable positions and not prone to back-exchange with protons from the solvent or matrix, which would alter its mass. |
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound preferred for LC-MS/MS bioanalysis?
A1: Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard for quantitative LC-MS/MS. This is because they have nearly identical chemical and physical properties to the analyte. They co-elute chromatographically and experience similar extraction recovery and matrix effects, providing the most accurate correction for variations during sample preparation and analysis.
Q2: What are the key metabolic pathways of Regorafenib that I should be aware of when using this compound?
A2: Regorafenib is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9).[1][3] The two major active metabolites are M-2 (regorafenib-N-oxide) and M-5 (N-desmethyl regorafenib-N-oxide).[3] Understanding this pathway is crucial as the presence of these metabolites in patient samples can contribute to the overall matrix complexity.
Q3: What are typical sample preparation techniques for the analysis of Regorafenib and its metabolites in plasma?
A3: Common techniques include protein precipitation (PPT) and liquid-liquid extraction (LLE).
-
Protein Precipitation: This is a simple and rapid method. Typically, a cold organic solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins.[4][5]
-
Liquid-Liquid Extraction: LLE can provide a cleaner sample extract than PPT. A water-immiscible organic solvent is used to extract the analytes from the aqueous plasma sample.[6]
Q4: What are the recommended storage conditions for plasma samples containing Regorafenib and its metabolites?
A4: Regorafenib and its metabolites M-2 and M-5 have been found to be stable in plasma for at least 24 hours at room temperature and for at least 18 months when stored at or below -15°C.[1]
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for Regorafenib and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Regorafenib | 483.1 | 270.1 |
| M-2 (Regorafenib-N-oxide) | 499.1 | 286.1 |
| M-5 (N-Desmethyl-N-oxide Regorafenib) | 485.1 | 286.1 |
| This compound (IS) | 471.8 | - |
Note: Specific product ions for this compound will need to be determined during method development.
Table 2: Pharmacokinetic Parameters of Regorafenib and its Active Metabolites in Human Plasma
| Parameter | Regorafenib | M-2 | M-5 |
| Mean Elimination Half-life (t½) | 28 hours (range: 14-58)[1] | 25 hours (range: 14-32)[1] | 51 hours (range: 32-70)[1] |
| Protein Binding | 99.5%[1] | 99.8% | 99.95% |
Table 3: In Vitro Activity of Regorafenib and its Metabolites
| Kinase | Regorafenib IC₅₀ (nM) | M-2 IC₅₀ (nM) | M-5 IC₅₀ (nM) |
| VEGFR1 | 13 | - | - |
| VEGFR2 | 4.2 | - | - |
| VEGFR3 | 46 | - | - |
| PDGFRβ | 22 | - | - |
| Kit | 7 | - | - |
| RET | 1.5 | - | - |
| Raf-1 | 2.5 | - | - |
| Data from MedChemExpress and APExBIO.[7] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: In Vitro Metabolism of Regorafenib in Human Liver Microsomes (HLM)
-
Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and phosphate (B84403) buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding Regorafenib to the mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile with this compound as the internal standard to stop the reaction.
-
Process the samples as described in the plasma sample preparation protocol (steps 3-8).
-
Analyze the samples by LC-MS/MS to determine the rate of Regorafenib metabolism.
Visualizations
Caption: Metabolic pathway of Regorafenib.
Caption: Troubleshooting workflow for IS variability.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.bcnf.ir [pubs.bcnf.ir]
- 5. researchgate.net [researchgate.net]
- 6. ijrti.org [ijrti.org]
- 7. apexbt.com [apexbt.com]
Validation & Comparative
A Comparative Guide to Internal Standards for the Bioanalytical Validation of Regorafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of internal standards used in the bioanalytical validation of Regorafenib (B1684635), a multi-kinase inhibitor used in cancer therapy. Accurate quantification of Regorafenib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The choice of internal standard is a critical factor in achieving reliable and reproducible results in LC-MS/MS-based bioanalysis.
This document focuses on the performance of N-Desmethyl Regorafenib-d3 and compares it with other commonly used internal standards: a stable isotope-labeled analog of the parent drug (Regorafenib-d3 ) and a structurally related but different drug molecule (Sorafenib ). The information presented is compiled from various scientific publications and provides a basis for selecting the most appropriate internal standard for your specific bioanalytical needs.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior during sample preparation and ionization in the mass spectrometer, thus compensating for variability. Here, we compare the key validation parameters for bioanalytical methods using this compound, Regorafenib-d3, and Sorafenib as internal standards.
| Validation Parameter | This compound (Expected) | Regorafenib-d3[1] | Sorafenib[2] |
| Linearity (Correlation Coefficient, r²) | ≥0.99 | 0.9992-0.9994 | >0.995 |
| Lower Limit of Quantification (LLOQ) | Dependent on method sensitivity | 10 ng/mL | 0.5 ppb (ng/mL) |
| Precision (%RSD/CV) | <15% | Intra-day & Inter-day CVs not explicitly stated, but method validated as per guidelines | <10% |
| Accuracy (%Bias) | Within ±15% of nominal values | Within ±15% (±20% at LLOQ) | Within acceptable range of 80–125% for bioequivalence |
| Recovery (%) | High and consistent | 71.40% | >85% |
| Matrix Effect | Minimal and compensated | Not explicitly stated, but method validated | Ion suppression/enhancement <15% |
Note: The data for this compound is based on the expected performance of a stable isotope-labeled metabolite internal standard, as specific published validation data was not available at the time of this guide's creation. The performance of such standards typically mirrors that of the analyte, providing excellent compensation for matrix effects and variability in extraction.
Signaling Pathway of Regorafenib
Regorafenib is a multi-kinase inhibitor that targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.
Caption: Regorafenib's mechanism of action.
Experimental Workflow for Bioanalytical Method Validation
The following diagram outlines a typical workflow for the validation of a bioanalytical method for Regorafenib.
Caption: Bioanalytical method validation workflow.
Experimental Protocols
Below are generalized experimental protocols for the quantification of Regorafenib in plasma using LC-MS/MS. These protocols are based on methodologies described in the cited literature and should be optimized for specific laboratory conditions.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound, Regorafenib-d3, or Sorafenib).
-
Add 300 µL of acetonitrile (B52724) (or other suitable organic solvent) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Regorafenib: The specific precursor to product ion transition should be optimized. For example, m/z 483.1 → 270.1.
-
This compound: The transition will be specific to this molecule and its deuteration.
-
Regorafenib-d3: The precursor ion will be shifted by the mass of the isotopes (e.g., m/z 486.1). The product ion may or may not be shifted depending on the location of the label.
-
Sorafenib: A different transition will be used (e.g., m/z 465.1 → 252.1).
-
-
Ion Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Regorafenib.
-
This compound and Regorafenib-d3 , as stable isotope-labeled internal standards, are theoretically the most suitable choices. They co-elute with the analyte and exhibit very similar ionization and fragmentation behavior, providing the best compensation for matrix effects and other sources of variability. The use of a deuterated metabolite like this compound can be particularly advantageous if the metabolism of the parent drug is a concern during sample handling and analysis.
-
Sorafenib , while a different chemical entity, has shown to be an effective internal standard due to its structural similarity and comparable extraction and chromatographic properties to Regorafenib.[2] It offers a more cost-effective alternative to stable isotope-labeled standards.
Ultimately, the selection of the internal standard should be based on the specific requirements of the assay, including the desired level of accuracy and precision, cost considerations, and the availability of the reference materials. Regardless of the choice, a thorough method validation according to regulatory guidelines is essential to ensure the quality and reliability of the bioanalytical data.
References
- 1. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standard Use in Bioanalysis: Adhering to FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
The U.S. Food and Drug Administration (FDA) places significant emphasis on the appropriate use of internal standards (IS) in bioanalytical methods to ensure the reliability and reproducibility of data submitted for regulatory review. An internal standard, a compound of known concentration added to all samples, is crucial for correcting variability during sample processing and analysis. The selection of a suitable internal standard is a pivotal decision in method development, directly influencing the accuracy and precision of analytical data.[1]
This guide provides a comparative overview of different internal standard strategies, supported by experimental data and detailed protocols, to assist researchers in making informed decisions that align with current FDA guidelines, which are harmonized with the International Council for Harmonisation (ICH) M10 guideline.[2][3]
Core Principles of Internal Standard Use
The fundamental role of an internal standard is to compensate for variability in a bioanalytical workflow.[4] Sources of this variability can include inconsistencies in sample preparation, injection volume, and instrument response, as well as matrix effects.[4] A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples during processing, unless its absence can be justified.[5]
The FDA and the broader scientific community widely regard stable isotope-labeled (SIL) internal standards as the "gold standard" for quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[1] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] When a SIL-IS is unavailable, a structural analog may be used.[3]
Comparison of Internal Standard Strategies: SIL vs. Structural Analog
The choice between a stable isotope-labeled (SIL) internal standard and a structural analog has significant implications for method performance. While SIL internal standards are preferred, a thorough understanding of the advantages and limitations of both is essential.
| Feature | Stable Isotope-Labeled (SIL) Internal Standard | Structural Analog Internal Standard |
| Chemical & Physical Properties | Virtually identical to the analyte.[6] | Similar, but not identical, to the analyte.[6] |
| Chromatographic Behavior | Typically co-elutes with the analyte.[6] | Elutes close to the analyte but may have a different retention time.[6] |
| Matrix Effect Compensation | Excellent. Effectively compensates for ion suppression or enhancement as it experiences the same matrix effects as the analyte.[6] | Variable. May not fully compensate for matrix effects if its ionization efficiency is affected differently by the matrix than the analyte.[6] |
| Recovery & Sample Processing | Excellent. Tracks the analyte throughout the entire sample preparation process, compensating for losses during extraction and handling.[6] | Good to Variable. The degree of compensation depends on the similarity of its extraction and handling properties to the analyte.[6] |
| Accuracy & Precision | Generally provides higher accuracy and precision due to superior compensation for variability.[6] | Can provide acceptable accuracy and precision but may be less robust than a SIL-IS.[6] |
| Potential Issues | Isotopic crosstalk with the analyte if the mass difference is insufficient; potential for isotopic exchange; can mask underlying assay problems.[6] | Differences in physicochemical properties can lead to differential extraction, chromatography, and ionization, resulting in inadequate compensation for variability.[6] |
| Availability & Cost | Often requires custom synthesis, which can be expensive and time-consuming.[6] | Generally more readily available and less expensive.[6] |
| FDA Preference | Generally preferred, especially for LC-MS/MS assays.[6] | Acceptable when a SIL-IS is not available, but its suitability must be thoroughly validated.[6] |
Quantitative Performance Data
The following table summarizes typical experimental data comparing the performance of a SIL-IS versus a structural analog IS in a bioanalytical method validation.
| Validation Parameter | Acceptance Criteria (FDA/ICH M10) | Typical SIL-IS Performance | Typical Structural Analog IS Performance |
| Inter-run Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | -2.5% to +3.8% | -12.0% to +14.5% |
| Inter-run Precision (%CV) | ≤15% (≤20% at LLOQ) | ≤ 5.0% | ≤ 12.0% |
| Matrix Factor %CV | ≤15% | 4.5% | 18.2% (May fail acceptance) |
| Recovery Reproducibility (%CV) | Should be consistent | 3.8% | 14.5% |
| Incurred Sample Reanalysis (ISR) | ≥67% of samples within ±20% of the mean | 95-100% | 70-85% |
Experimental Protocols
Detailed methodologies for key experiments are crucial for validating the chosen internal standard.
Protocol 1: Internal Standard Suitability and Interference Check
Objective: To demonstrate that the selected internal standard is suitable for the method and does not interfere with the quantification of the analyte, and vice versa.
Methodology:
-
Prepare Samples:
-
Obtain blank biological matrix from at least six different sources.
-
Prepare a "zero sample" by spiking the blank matrix with only the internal standard at its working concentration.
-
Prepare a Lower Limit of Quantitation (LLOQ) sample by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.
-
Prepare an Upper Limit of Quantitation (ULOQ) sample by spiking the blank matrix with the analyte at the ULOQ concentration without the internal standard.
-
-
Analysis: Analyze the samples according to the established bioanalytical method.
-
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.[3]
-
The response of any interfering peak at the retention time of the internal standard in the ULOQ sample should be less than 5% of the internal standard response in the LLOQ sample.[3]
-
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the effect of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Prepare Samples:
-
Obtain blank biological matrix from at least six different sources.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set 1 (Analyte in Post-Extraction Spiked Matrix): Extract the blank matrix from each of the six sources. Spike the extracted matrix with the analyte and internal standard at the low and high QC concentrations.
-
Set 2 (Analyte in Neat Solution): Prepare solutions of the analyte and internal standard in the reconstitution solvent at the same low and high QC concentrations.
-
-
-
Analysis: Analyze both sets of samples.
-
Calculations:
-
Calculate the matrix factor (MF) for each lot of matrix: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).
-
Calculate the IS-normalized matrix factor.
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factors calculated from the six lots of matrix should not be greater than 15%.[6]
Protocol 3: Internal Standard Stability Assessment
Objective: To demonstrate the stability of the internal standard under various storage and handling conditions.
Methodology:
-
Stock Solution Stability:
-
Prepare a stock solution of the internal standard in a suitable solvent.
-
Store the solution under the intended storage conditions (e.g., refrigerated at 2-8°C).
-
Periodically analyze the stored solution and compare the response to a freshly prepared solution.
-
Acceptance Criteria: The response of the stored solution should be within ±10% of the fresh solution.[6]
-
-
Bench-Top Stability in Matrix:
-
Spike blank biological matrix with the internal standard.
-
Leave the samples at room temperature for a period that mimics the expected sample handling time (e.g., 4, 8, and 24 hours).
-
Analyze the samples and compare the response to freshly prepared samples.
-
Acceptance Criteria: The mean response should be within ±15% of the nominal response.[6]
-
-
Freeze-Thaw Stability in Matrix:
-
Spike blank biological matrix with the internal standard.
-
Subject the samples to a minimum of three freeze-thaw cycles (e.g., freeze at -20°C or -70°C and thaw at room temperature).
-
Analyze the samples and compare the response to freshly prepared samples that have not undergone freeze-thaw cycles.
-
Acceptance Criteria: The mean response should be within ±15% of the nominal response.
-
Visualizing Workflows and Logical Relationships
Diagrams created using Graphviz can help clarify complex processes in bioanalysis.
Caption: Decision tree for internal standard selection.
Caption: Experimental workflow for internal standard validation.
Caption: Logical workflow for investigating IS response variability.
References
Cross-Validation of Analytical Methods for N-Desmethyl Regorafenib-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key performance characteristics for bioanalytical methods used in the quantification of N-Desmethyl Regorafenib (B1684635), with a focus on the principles of cross-validation when using its deuterated internal standard, N-Desmethyl Regorafenib-d3. The data presented herein is compiled from various validated LC-MS/MS methods to offer a comparative overview for laboratories involved in pharmacokinetic and toxicokinetic studies.
Comparative Analysis of LC-MS/MS Method Performance
The following tables summarize typical performance characteristics of validated LC-MS/MS methods for the analysis of Regorafenib and its metabolites, which are indicative of the expected performance for methods analyzing N-Desmethyl Regorafenib. Cross-validation would aim to demonstrate consistency between two or more validated methods.
Table 1: Comparison of Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Method A | Method B | Method C |
| Chromatography | |||
| Column | Hypersil Gold® | Synergi Fusion RP | ACE C18 |
| Mobile Phase A | 10mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid | 10 mM ammonium acetate (B1210297) with 0.1% formic acid | 2mM ammonium formate in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Methanol:isopropanol (90:10, v/v) with 0.1% formic acid | Acetonitrile |
| Flow Rate | 0.3 mL/min | Not Specified | Not Specified |
| Run Time | Not Specified | 7 min | 4.5 min |
| Mass Spectrometry | |||
| Ionization Mode | Positive ESI | Negative ESI | Positive ESI (Turbo Ion Spray) |
| Instrument | Triple Quadrupole | API 4000QT Triple Quadrupole | Not Specified |
| Monitored Transitions | Two (Quantification & Confirmation) | Two (Quantification & Confirmation) | MRM |
This table is a composite based on similar methodologies described in the literature.[1][2][3][4][5]
Table 2: Comparison of Method Validation Parameters
| Parameter | Method A | Method B | Method C |
| Linearity Range (ng/mL) | 50 - 5000 | 30 - 4000 (metabolites) | 10 - 25000 |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.998 | 0.9992 - 0.9994 |
| Precision (CV%) | 2.4 - 10.2% (Intra- & Inter-day) | ≤ 7.2% (Intra- & Inter-day) | Not Specified |
| Accuracy (%) | 91.0 - 111.7% | 89.4 - 108.8% | Within ±15% (±20% at LLOQ) |
| Recovery (%) | Not Specified | ≥ 85.5% | 76.64% (Analyte), 71.40% (IS) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50 | 30 | 10 |
This table summarizes performance data from various validated methods for Regorafenib and its metabolites.[1][2][3][4][5]
Experimental Protocols
A cross-validation of analytical methods is crucial when data from different laboratories or different validated methods are to be combined or compared.[6][7][8][9] The objective is to assess the potential bias between the methods.
Detailed Protocol for Cross-Validation of Two LC-MS/MS Methods
This protocol outlines the steps for a cross-validation between a reference (original) method and a comparator (new or modified) method for the quantification of N-Desmethyl Regorafenib using this compound as the internal standard.
1. Preparation of Quality Control (QC) Samples:
-
Prepare a set of QC samples in the same biological matrix as the study samples.
-
QC concentrations should span the calibration curve range (low, medium, and high).
-
A minimum of three concentrations should be used.
2. Analysis of QC Samples:
-
Analyze a minimum of six replicates of each QC concentration with both the reference and comparator methods.
-
The analysis should be performed on the same day if possible to minimize temporal variability.
3. Data Evaluation:
-
Calculate the mean concentration and its precision (CV%) for each QC level for both methods.
-
The acceptance criteria for precision for each method should be within ±15% (or ±20% for LLOQ).
-
The accuracy of each method should be within 85-115% (80-120% for LLOQ).
4. Assessment of Bias:
-
Calculate the percentage difference between the mean concentrations obtained by the two methods for each QC level using the following formula:
5. Incurred Sample Reanalysis (ISR) - Optional but Recommended:
-
Analyze a subset of study samples (if available) with both methods to assess agreement in a real-world scenario.
-
The difference in results between the two methods for each sample should be within ±20% for at least two-thirds of the reanalyzed samples.
Visualizations
Signaling Pathway of Regorafenib
Regorafenib is a multi-kinase inhibitor that targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.
Caption: Regorafenib inhibits multiple kinases involved in tumor growth and blood supply.
Experimental Workflow for Method Cross-Validation
The following diagram illustrates the logical flow of a bioanalytical method cross-validation study.
References
- 1. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrti.org [ijrti.org]
- 5. researchgate.net [researchgate.net]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 9. fda.gov [fda.gov]
A Comparative Guide to the Bioanalytical Quantification of Regorafenib and its Metabolite N-Desmethyl Regorafenib
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents and their metabolites is paramount for successful drug development and clinical monitoring. This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of the multi-kinase inhibitor regorafenib (B1684635) and its active metabolite, N-desmethyl regorafenib. The focus is on providing a clear overview of method performance, with a particular interest in the application of stable isotope-labeled internal standards, such as deuterated analogs, to ensure the highest fidelity in quantification.
Comparative Performance of Analytical Methods
The following tables summarize the performance characteristics of various validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of regorafenib and N-desmethyl regorafenib in biological matrices. These methods are essential for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.
Table 1: Performance Characteristics of LC-MS/MS Methods for Regorafenib Quantification
| Internal Standard | Lower Limit of Quantification (LLOQ) (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| D3-Regorafenib | 50 | 50 - 8000 | < 11.5 | < 11.5 | 89 - 107 |
| Regorafenib-13CD3 | 10 | 10 - 25000 | < 15 | < 15 | 85 - 115 |
| Sorafenib | 0.5 | 0.5 - 40 (ppb) | < 10 | < 10 | Not Specified |
| Gilteritinib | 4 | 4 - 1000 | 2.5 - 6.6 | 4.0 - 11.1 | 85 - 115 |
Table 2: Performance Characteristics of LC-MS/MS Methods for N-Desmethyl Regorafenib Quantification
| Internal Standard | Lower Limit of Quantification (LLOQ) (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| D3-Regorafenib | 12.5 | 12.5 - 1000 | < 11.5 | < 11.5 | 89 - 107 |
| Not Specified | 5 | 5 - 1000 | 2.59 - 6.82 | 3.97 - 11.3 | 94.5 - 111[1][2] |
Experimental Protocols
The following sections detail representative experimental protocols for the quantification of regorafenib and its metabolites using LC-MS/MS.
Sample Preparation: Protein Precipitation
A common and efficient method for extracting regorafenib and its metabolites from plasma is protein precipitation.
-
To 50 µL of plasma sample, add 100 µL of an internal standard spiking solution (e.g., D3-regorafenib in methanol).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used (e.g., Waters ACQUITY UPLC BEH C18, Synergi Fusion RP).
-
Mobile Phase: A gradient elution is commonly employed with:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile or a mixture of methanol (B129727) and isopropanol.
-
-
Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.
-
Column Temperature: Maintained at around 40°C.
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for regorafenib, N-desmethyl regorafenib, and the internal standard are monitored.
Visualizing the Experimental Workflow
The following diagram, generated using Graphviz, illustrates a typical experimental workflow for the quantification of regorafenib and N-desmethyl regorafenib in plasma samples.
Caption: Bioanalytical workflow for regorafenib quantification.
Signaling Pathways and Logical Relationships
The metabolism of regorafenib to N-desmethyl regorafenib is a key consideration in its pharmacological profile. The following diagram illustrates this metabolic relationship.
Caption: Metabolic conversion of regorafenib.
References
A Comparative Guide to Internal Standards for Regorafenib Bioanalysis: Focus on Linearity and Recovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of internal standards used in the bioanalytical quantification of Regorafenib (B1684635) and its metabolites, with a specific focus on linearity and recovery studies. The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Here, we compare the performance of a stable isotope-labeled (SIL) internal standard, N-Desmethyl Regorafenib-d3, with commonly used analog internal standards like Sorafenib (B1663141).
Performance Comparison: Linearity and Recovery
The ideal internal standard should mimic the analytical behavior of the analyte of interest, thereby compensating for variability during sample preparation and analysis.[1] Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard because their physicochemical properties are nearly identical to the analyte.[1]
The following tables summarize linearity and recovery data from various studies that have validated methods for Regorafenib and its metabolites. While direct head-to-head comparative studies are not available in published literature, this compilation provides insights into the performance of different internal standards under validated bioanalytical methods.
Table 1: Linearity of Analytical Methods for Regorafenib and its Metabolites Using Different Internal Standards
| Analyte(s) | Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Regorafenib, Regorafenib-N-oxide (M2), N-desmethyl-regorafenib-N-oxide (M5) | Regorafenib-¹³CD₃ and Regorafenib-N-oxide-¹³CD₃ | 5 - 1,000 | ≥ 0.99 | [2][3] |
| Regorafenib | Sorafenib | 25 - 25,000 | > 0.99 (double logarithmic) | [4] |
| Regorafenib and its metabolites M2 and M5; Sorafenib and its N-oxide metabolite | Two unspecified internal standards | 50 - 5,000 (Regorafenib & metabolites) 80 - 5,000 (Sorafenib & metabolite) | Not specified, fitted to a 1/x weighted linear regression model | [5][6] |
| Regorafenib | Sorafenib | 0.5 - 40 ppb | > 0.99 | [7] |
| Regorafenib Monohydrate | Unspecified | 10 - 25,000 | 0.9992 - 0.9994 | [8] |
Table 2: Recovery of Regorafenib and Internal Standards from Human Plasma
| Analyte | Internal Standard | Recovery (%) | Reference |
| Regorafenib and its metabolites | Not explicitly stated for IS | >90% for all analytes | [2] |
| Regorafenib Monohydrate | Unspecified | 76.64 | [8] |
| Unspecified | Unspecified | 71.40 | [8] |
| Regorafenib | Sorafenib | >85% | [7] |
| Unspecified | Sorafenib | >85% | [7] |
Experimental Protocols
The following are generalized experimental protocols for linearity and recovery studies based on guidelines from regulatory bodies like the FDA and methodologies reported in the literature.[9][10][11]
Linearity Study Protocol
-
Preparation of Stock and Working Solutions: Prepare a stock solution of the analyte (e.g., N-Desmethyl Regorafenib) and the internal standard (e.g., this compound or Sorafenib) in a suitable organic solvent. From these, prepare a series of working solutions of the analyte at different concentrations.
-
Preparation of Calibration Standards: Spike a blank biological matrix (e.g., human plasma) with the analyte working solutions to create a set of calibration standards. A minimum of six to eight non-zero concentrations is recommended to cover the expected range of the study samples.
-
Sample Preparation: Add a fixed concentration of the internal standard to all calibration standards, quality control (QC) samples, and study samples. Extract the analytes and the internal standard using an appropriate technique (e.g., protein precipitation or liquid-liquid extraction).[8]
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Perform a linear regression analysis. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.[2][3] The deviation of back-calculated concentrations should be within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ).[12]
Recovery Study Protocol
-
Sample Set Preparation:
-
Set A: Prepare spiked samples by adding the analyte and the internal standard to the biological matrix before the extraction process.
-
Set B: Prepare blank matrix samples and perform the extraction. Then, spike the extracted blank matrix with the analyte and internal standard. This set represents 100% recovery.
-
-
Analysis: Analyze both sets of samples using the LC-MS/MS method.
-
Calculation: Calculate the recovery by comparing the mean peak area of the analyte in Set A to that in Set B at low, medium, and high concentration levels.
Recovery (%) = (Mean peak area of extracted samples / Mean peak area of post-extraction spiked samples) x 100
While 100% recovery is not required, it should be consistent and reproducible.[10]
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow for Linearity and Recovery Studies
Caption: Workflow for Bioanalytical Linearity and Recovery Studies.
Regorafenib Signaling Pathway Inhibition
Regorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth, angiogenesis, and metastasis.[13][14] This includes key receptor tyrosine kinases like VEGFR, PDGFR, and FGFR.[13][14]
Caption: Regorafenib's Inhibition of Key Signaling Pathways in Cancer.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.bcnf.ir [pubs.bcnf.ir]
- 8. ijrti.org [ijrti.org]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 14. Regorafenib: Applications, metabolism, pharmacokinetics and toxicity_Chemicalbook [chemicalbook.com]
A Comparative Guide to Incurred Sample Reanalysis in Regorafenib Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methodologies used in pharmacokinetic (PK) studies of regorafenib (B1684635), with a special focus on the critical process of Incurred Sample Reanalysis (ISR). Ensuring the reliability and reproducibility of bioanalytical data is paramount in drug development, and ISR serves as a key validation step. This document outlines the experimental protocols, presents comparative data on different analytical techniques, and visualizes the essential workflows involved in regorafenib bioanalysis.
Incurred Sample Reanalysis (ISR): Ensuring Data Integrity
Incurred Sample Reanalysis is a fundamental procedure in the validation of bioanalytical methods. It involves re-analyzing a subset of study samples from subjects to confirm the original analytical results. This process is crucial for identifying potential issues related to sample integrity, matrix effects, and method performance that may not be apparent during pre-study validation with spiked quality control (QC) samples. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for conducting ISR to ensure the reliability of pharmacokinetic data submitted for drug approval.[1][2]
A bioequivalence study of two oral formulations of regorafenib in healthy Chinese volunteers under fasting and fed conditions reported that the incurred sample reanalysis indicated that the LC-MS/MS method used was reproducible.[3] However, specific quantitative data from the ISR was not provided in the publication.
Comparison of Bioanalytical Methods for Regorafenib
The primary method for the quantification of regorafenib and its metabolites in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). However, alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and UV-Visible Spectrophotometry have also been developed and validated. The choice of method often depends on the required sensitivity, selectivity, sample throughput, and available instrumentation.
| Parameter | LC-MS/MS | HPLC-UV | UV-Visible Spectrophotometry |
| Principle | Separation by chromatography followed by mass-based detection of parent and fragment ions. | Separation by chromatography followed by detection based on UV absorbance. | Measurement of UV absorbance of the drug molecule in a solution. |
| Selectivity | Very High | Moderate to High | Low |
| Sensitivity (LLOQ) | ~0.5 - 5 ng/mL[4][5] | ~10 ng/mL[6][7] | ~110 ng/mL[8] |
| Linearity Range | Wide (e.g., 0.5 - 40 ng/mL, 5 - 1000 ng/mL)[4][5] | Moderate (e.g., 10 - 10,000 ng/mL)[6][7] | Narrow (e.g., 0.5 - 25 µg/mL)[8] |
| Precision (%CV) | Typically < 15% | Typically < 15%[6][7] | Typically < 2% |
| Accuracy (%Bias) | Typically within ±15% | Typically within ±15%[6][7] | Not always reported for biological matrices |
| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction. | Solid-phase extraction or protein precipitation.[6][7] | Simple dilution.[8] |
| Throughput | High | Moderate | High |
| Cost | High | Moderate | Low |
| Application in PK Studies | Gold standard for regulatory submissions. | Suitable for therapeutic drug monitoring and preclinical studies where high sensitivity is not critical.[9] | Primarily for in vitro dissolution and formulation assays, limited use in biological matrices due to low selectivity.[10] |
Experimental Protocols
LC-MS/MS Method for Regorafenib in Human Plasma
This protocol is a generalized representation based on several published methods.[3][4][11]
a. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add an internal standard (e.g., Sorafenib or isotopically labeled regorafenib).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
c. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor-to-product ion transitions for regorafenib and the internal standard are monitored.
d. Incurred Sample Reanalysis Protocol:
-
Select a subset of study samples (typically 5-10% of the total number of samples).
-
The selection should cover the Cmax and the terminal elimination phase of the drug.
-
Re-analyze the selected samples in a separate analytical run.
-
The results of the re-analysis are compared to the original results.
-
Acceptance Criteria: For small molecules like regorafenib, at least 67% of the re-analyzed samples should have a percentage difference between the original and re-analyzed values within ±20% of their mean.[1][2]
HPLC-UV Method for Regorafenib in Human Plasma
This protocol is based on a published method for the simultaneous quantification of regorafenib and its metabolites.[6][7]
a. Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load 100 µL of plasma sample containing an internal standard (e.g., sorafenib).
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Capcell PAK MG II).
-
Mobile Phase: A mixture of 0.5% KH2PO4 (pH 3.5) and acetonitrile (30:70, v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 260 nm.
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the experimental workflow for incurred sample reanalysis and the signaling pathway of regorafenib.
Caption: Workflow of Incurred Sample Reanalysis (ISR) in a pharmacokinetic study.
Caption: Signaling pathways inhibited by regorafenib.
Conclusion
References
- 1. Incurred Sample Reanalysis: Time to Change the Sample Size Calculation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Bioequivalence and Pharmacokinetic Evaluation of Two Oral Formulations of Regorafenib: An Open-Label, Randomised, Single-Dose, Two-Period, Two-Way Crossover Clinical Trial in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. latamjpharm.org [latamjpharm.org]
- 9. neoplasiaresearch.com [neoplasiaresearch.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Bioanalytical Methods for Regorafenib Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various validated bioanalytical methods for the quantification of regorafenib (B1684635) in biological matrices, primarily human plasma. The data presented is compiled from published single-laboratory validation studies to offer a comprehensive overview for researchers involved in pharmacokinetic analysis, bioequivalence studies, and clinical trial monitoring of regorafenib. While a formal inter-laboratory comparison study is not publicly available, this guide serves as a valuable resource for evaluating and selecting appropriate methodologies.
Executive Summary
Regorafenib is an oral multi-kinase inhibitor approved for the treatment of various cancers.[1] Accurate and precise quantification of regorafenib in biological fluids is essential for pharmacokinetic and bioequivalence studies.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the bioanalysis of regorafenib due to its high sensitivity and selectivity.[1] This guide summarizes and compares key parameters from several published LC-MS/MS methods, highlighting differences in sample preparation, chromatographic conditions, and validation outcomes.
Data Presentation: Comparison of Validated Bioanalytical Methods
The following tables provide a summary of the methodologies and performance characteristics of different validated bioanalytical methods for regorafenib.
Table 1: Sample Preparation and Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Human Plasma (K3EDTA)[2] | Human Plasma[1] | Mouse Plasma[3] |
| Sample Preparation | Liquid-Liquid Extraction (LLE)[2] | Protein Precipitation[1] | Protein Precipitation[4] |
| Internal Standard (IS) | Not Specified | Sorafenib[1] | Not Specified[4] |
| Chromatography | Reverse Phase LC[2] | LC-MS/MS[1] | Liquid Chromatography[3] |
| Column | ACE C18 (100mm × 4.6mm, 5µm)[2] | Not Specified | Not Specified |
| Mobile Phase | 2mM ammonium (B1175870) formate (B1220265) in water: Acetonitrile (B52724) (30:70% v/v)[2] | Not Specified | Not Specified |
| Flow Rate | Not Specified | Not Specified | Not Specified |
| Run Time | 4.5 minutes[2] | Not Specified | Not Specified |
Table 2: Mass Spectrometry and Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Ionization Mode | Positive Ion Mode (Turbo Ion Spray)[2] | Not Specified | Positive Electrospray Ionization[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[2] | Not Specified | Selected Reaction Monitoring[3] |
| Linearity Range | 10 - 25000 ng/mL[2] | 0.5–40 ppb[5] | 5 – 1,000 ng/mL[4] |
| Correlation Coefficient (r²) | 0.9992-0.9994[2] | ≥0.99[3] | Not Specified |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[2] | Not Specified | 5 ng/mL[3][4] |
| Accuracy (%) | Within ±15% (±20% at LLOQ)[6] | 94.5-111%[3] | Not Specified |
| Precision (%RSD) | Not Specified | < 10%[5] | Within-day: 2.59-6.82%, Between-day: 3.97-11.3%[3] |
| Recovery (%) | 76.64% (Analyte), 71.40% (ISTD)[2] | Not Specified | Not Specified |
Experimental Protocols
Below are generalized experimental protocols based on the reviewed literature. For specific details, please refer to the cited publications.
Sample Preparation: Liquid-Liquid Extraction (LLE)[2]
-
To 100 µL of plasma sample, add 50 µL of internal standard solution.
-
Add 200 µL of 2mM Ammonium Formate in water as an extraction buffer.
-
Add 2.5 mL of Methyl Tert-Butyl Ether as the extraction solvent.
-
Vortex for 20 minutes at 50 rpm.
-
Centrifuge at 4000 rpm for 5 minutes at 10 ± 2°C.
-
The supernatant is then processed for injection into the LC-MS/MS system.
Sample Preparation: Protein Precipitation[7]
-
To a plasma sample, add an appropriate volume of acetonitrile containing the internal standard (e.g., sorafenib).
-
Vortex to mix and precipitate the proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Dilute the resulting supernatant with a methanol/water mixture.
-
Inject the diluted extract into the LC-MS/MS system.
LC-MS/MS Analysis[2][3]
-
Chromatographic Separation: The extracted samples are injected onto a C18 reverse-phase column. An isocratic mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol), is used for elution.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode is commonly used. The analytes are detected using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for optimal selectivity and sensitivity.
Mandatory Visualization
Caption: A generalized workflow for the bioanalysis of regorafenib.
Caption: Simplified signaling pathways inhibited by regorafenib.
References
- 1. pubs.bcnf.ir [pubs.bcnf.ir]
- 2. ijrti.org [ijrti.org]
- 3. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioequivalence Analysis of Regorafenib in Human Plasma Using LC-MS/MS: Validation and Application | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 6. researchgate.net [researchgate.net]
Evaluating N-Desmethyl Regorafenib-d3 as an Internal Standard for Regorafenib Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical step in developing robust and reliable bioanalytical methods. This guide provides a comparative evaluation of N-Desmethyl Regorafenib-d3 as an internal standard for the quantification of the multi-kinase inhibitor, regorafenib (B1684635), in biological matrices. The performance of this compound is assessed in the context of other commonly used internal standards, supported by experimental data from published literature.
An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative mass spectrometry-based bioanalysis due to their close physicochemical properties to the analyte. This compound, a deuterated form of a major metabolite of regorafenib, represents a promising SIL IS.
Performance Comparison of Internal Standards for Regorafenib Quantification
The following table summarizes the performance characteristics of different internal standards used in the bioanalysis of regorafenib, based on data from various validated LC-MS/MS methods.
| Internal Standard | Type | Linearity (ng/mL) | Precision (%RSD) | Accuracy (%) | Recovery (%) |
| This compound (Inferred) | Stable Isotope-Labeled Metabolite | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
| Regorafenib-13C-d3 | Stable Isotope-Labeled Analyte | 2.00 - 1300 | Not specified | Not specified | Not specified[1][2] |
| Sorafenib (B1663141) | Structural Analog | 0.5 - 40 | < 10 | Within ±15% | >85[3] |
| Gilteritinib | Structural Analog | 4 - 1000 | Intra-day: 2.5-6.6, Inter-day: 4.0-11.1 | Within ±15% | 75.6 - 94.4[4] |
Note: While direct validation data for this compound as an internal standard was not found in the reviewed literature, its structural similarity and stable isotope labeling suggest its performance would be comparable or superior to that of Regorafenib-13C-d3. The use of a stable isotope-labeled metabolite IS can be particularly advantageous for accurately quantifying both the parent drug and its metabolites.
Experimental Methodologies
The selection of an appropriate internal standard is intrinsically linked to the overall bioanalytical method. Below are representative experimental protocols for the quantification of regorafenib using different types of internal standards.
Experimental Protocol Using a Stable Isotope-Labeled Internal Standard (Regorafenib-13C-d3)
This method is adapted from a study quantifying regorafenib and its metabolite M-2.[1][2]
-
Sample Preparation: Protein precipitation.
-
Chromatography: Liquid chromatography (details not specified).
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS).
-
Internal Standards: Regorafenib-13C-d3 and M-2-13C-d3.
-
Calibration Range: 2.00 - 1300 ng/mL for regorafenib.
-
Key Findings: The use of stable isotope-labeled internal standards ensured accurate quantification, with no significant interference from matrix effects.[1][2]
Experimental Protocol Using a Structural Analog Internal Standard (Sorafenib)
This method is based on a bioequivalence study of regorafenib.[3]
-
Sample Preparation: Protein precipitation.
-
Chromatography:
-
Mobile Phase: Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A time-programmed gradient was used.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
MRM Transitions: Regorafenib: 483 > 270; Sorafenib: 464.9 > 251.9.
-
-
Internal Standard: Sorafenib.
-
Calibration Range: 0.5 - 40 ng/mL.
-
Key Findings: The method was robust, with acceptable precision and accuracy, demonstrating the suitability of sorafenib as an internal standard.[3]
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the typical workflow for a bioanalytical method validation and the logical relationship in selecting an internal standard.
Bioanalytical Method Validation Workflow
Internal Standard Selection Logic
Conclusion
For laboratories that do not have access to a stable isotope-labeled internal standard, structural analogs like sorafenib have been shown to provide acceptable performance, provided the method is thoroughly validated. However, to minimize variability and ensure the most reliable data, the investment in a stable isotope-labeled internal standard such as this compound is highly recommended for the bioanalysis of regorafenib in clinical and research settings.
References
- 1. Bioequivalence and Pharmacokinetic Evaluation of Two Oral Formulations of Regorafenib: An Open-Label, Randomised, Single-Dose, Two-Period, Two-Way Crossover Clinical Trial in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. pubs.bcnf.ir [pubs.bcnf.ir]
- 4. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
The Gold Standard: Justifying the Use of a Stable Isotope-Labeled Internal Standard for Regorafenib Analysis
For researchers, scientists, and drug development professionals dedicated to achieving the highest standards of accuracy and precision in the bioanalysis of regorafenib (B1684635), the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) with alternative approaches, supported by experimental data from published literature. The evidence unequivocally demonstrates the superiority of SIL-ISs in mitigating analytical variability, leading to more reliable and robust pharmacokinetic and bioequivalence data for regorafenib.
In the complex milieu of biological matrices such as plasma, the quantification of therapeutic agents like regorafenib is fraught with challenges. Matrix effects, variability in sample extraction, and instrument fluctuations can all introduce significant errors. An internal standard (IS) is a compound of known concentration added to samples to correct for these variations. While structurally similar compounds can be used, stable isotope-labeled internal standards have emerged as the gold standard in quantitative mass spectrometry.[1][2][3]
A SIL-IS for regorafenib, such as Regorafenib-¹³CD₃, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes.[4][5] This near-perfect analogy ensures that the SIL-IS and regorafenib behave almost identically during sample preparation and analysis, providing superior correction for analytical variability.[1][6]
Comparative Analysis of Internal Standards for Regorafenib Quantification
The following tables summarize the performance of bioanalytical methods for regorafenib using either a stable isotope-labeled internal standard or a structural analog. The data is compiled from various validated LC-MS/MS methods reported in the scientific literature.
Table 1: Method Performance with Stable Isotope-Labeled Internal Standard (Regorafenib-¹³CD₃)
| Parameter | Result | Reference |
| Linearity (r²) | ≥0.99 | [5] |
| Accuracy (% Bias) | Within ±9.0% | [5] |
| Precision (%CV) | <11.3% | [5][7] |
| Recovery (%) | >90% | [5] |
| Matrix Effect | Effectively compensated | [2][5] |
Table 2: Method Performance with Structural Analog Internal Standards (e.g., Sorafenib (B1663141), Nilotinib)
| Parameter | Result | Reference |
| Linearity (r²) | ≥0.99 | [8][9][10] |
| Accuracy (% Bias) | Within ±15% | [8][10][11] |
| Precision (%CV) | <15.1% | [8][10][11] |
| Recovery (%) | 81% - 93.82% | [9][10] |
| Matrix Effect | Potential for inconsistent compensation | [1][8] |
The data clearly indicates that while methods using structural analogs can be validated to meet regulatory requirements, those employing a stable isotope-labeled internal standard consistently demonstrate higher accuracy and precision.[2][5][7]
The Rationale for Superior Performance
The key to the superior performance of a SIL-IS lies in its ability to co-elute with the analyte and experience identical ionization suppression or enhancement effects in the mass spectrometer's source.[2] This co-elution ensures that any variation in the analyte's signal due to matrix effects is mirrored by a proportional variation in the SIL-IS signal, allowing for accurate normalization.
Caption: Workflow for regorafenib quantification using a stable isotope-labeled internal standard.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a generalized representation based on methodologies described in the literature.[4][12]
-
To 100 µL of human plasma, add 25 µL of the working solution of Regorafenib-¹³CD₃ (internal standard).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions
The following are typical instrument conditions for the analysis of regorafenib.
-
Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[13]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Regorafenib: m/z 483.1 → 262.1
-
Regorafenib-¹³CD₃: m/z 487.1 → 265.1
-
Caption: Logical relationship demonstrating the superior correction of SIL-IS.
Conclusion
The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable bioanalytical method development for regorafenib.[1][4] While the initial investment in a SIL-IS may be higher than for a structural analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable for researchers, scientists, and drug development professionals. The presented data and experimental rationale strongly justify the selection of a stable isotope-labeled internal standard for all quantitative bioanalytical studies of regorafenib.
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. ijrti.org [ijrti.org]
- 5. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.bcnf.ir [pubs.bcnf.ir]
- 9. researchgate.net [researchgate.net]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-Desmethyl Regorafenib-d3: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of N-Desmethyl Regorafenib-d3. Adherence to these procedures is critical to ensure personnel safety and environmental protection. The information is based on the hazardous properties of the parent compound, regorafenib, and established best practices for laboratory chemical waste management.
Hazard and Safety Data Summary
This compound should be handled with the same precautions as its non-deuterated parent compound, regorafenib. Regorafenib is classified with significant health and environmental hazards.[1][2]
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | P270: Do not eat, drink or smoke when using this product.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Reproductive Toxicity | May damage fertility or the unborn child. May cause harm to breast-fed children.[1] | P203: Obtain, read and follow all safety instructions before use.[2] P263: Avoid contact during pregnancy and while nursing.[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure.[1] | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2] |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long lasting effects.[1][2] | P273: Avoid release to the environment.[2] |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3]
2. Waste Segregation:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Dispose of contaminated items such as weigh boats, pipette tips, and gloves in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and "Toxic".
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled waste container. The container should be made of a material compatible with the solvents used.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Sharps Waste:
-
Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
3. Spill Management:
-
In case of a spill, cordon off the area.[4]
-
For small spills, carefully sweep up solid material, trying to avoid dust formation, and place it in a sealed container for disposal.[3]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Ensure adequate ventilation during cleanup.[3]
4. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard").
-
Store waste containers in a designated, secure secondary containment area away from incompatible materials.[3]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[2] This is crucial to prevent release into the environment, where it is highly toxic to aquatic life.[1][2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling N-Desmethyl Regorafenib-d3
For Immediate Implementation: Researchers, scientists, and drug development professionals handling N-Desmethyl Regorafenib-d3 must adhere to stringent safety protocols to mitigate risks associated with this potent compound. Given that this compound is a metabolite of Regorafenib, a cytotoxic drug, it should be handled with the same level of caution as the parent compound.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive risk assessment is mandatory before handling this compound.[1] The following table summarizes the required personal protective equipment.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Change outer glove immediately upon contamination. |
| Eye Protection | Chemical safety goggles. | Face shield in addition to goggles when splashing is possible. |
| Lab Coat | Disposable, solid-front, back-closing gown. | Impermeable gown with cuffed sleeves. |
| Respiratory | Not generally required when handled in a certified chemical fume hood. | A NIOSH-approved respirator (e.g., N95) may be necessary for spill cleanup or when working outside a fume hood. |
High-risk operations include weighing, reconstituting the solid compound, and any procedure that could generate aerosols or dust.
Experimental Protocols: Safe Handling Procedures
1. Preparation and Weighing:
-
All handling of the solid form of this compound must be conducted in a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Use disposable equipment whenever possible to minimize cross-contamination.
-
Before weighing, place a plastic-backed absorbent pad on the work surface.
-
Handle the compound with care to avoid generating dust.
2. Dissolving the Compound:
-
Add solvent slowly to the vial containing the solid compound to avoid splashing.
-
Cap the vial securely and vortex or sonicate to ensure complete dissolution.
-
Visually inspect the solution to ensure no particulate matter is present before use.
3. Disposal Plan:
-
All disposable materials that come into contact with this compound, including gloves, gowns, absorbent pads, and pipette tips, must be disposed of as cytotoxic waste.[2][4]
-
Place all contaminated waste in a clearly labeled, sealed, and puncture-resistant container.
-
Follow your institution's specific guidelines for cytotoxic waste disposal.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Don the appropriate PPE, including respiratory protection if the spill is large or involves a powder.
-
Use a spill kit designed for cytotoxic drugs to absorb and neutralize the spill.
-
Clean the area with a suitable decontaminating agent.
-
Dispose of all cleanup materials as cytotoxic waste.[5]
Logical Workflow for PPE Selection
Caption: PPE selection workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
